molecular formula C19H19N3O4S B1192711 EJR-866-75

EJR-866-75

Cat. No.: B1192711
M. Wt: 385.438
InChI Key: LHBMAGYLRQENLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EJR-866-75, with the chemical name 7-imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione, is a novel, small-molecule inhibitor of the oncogenic PTP4A3 phosphatase (also known as PRL-3) . The PTP4A family of tyrosine phosphatases are challenging pharmacological targets that are overexpressed in numerous human cancers, where they contribute to fundamental malignant processes such as tumor invasion, dissemination, and poor patient prognosis . As a potent and selective inhibitor, EJR-866-75 provides researchers with a valuable chemical tool to interrogate PTP4A3 signaling pathways and its role in oncogenesis. Mechanistic studies indicate that this compound acts as a reversible inhibitor and does not exert its primary effects through significant generation of reactive oxygen species (ROS), a common deactivation mechanism for other phosphatase inhibitors . This cell-active compound has demonstrated cytotoxicity against pathologically relevant three-dimensional cancer spheroid models, including human ovarian and breast cancer cell lines . Research involving EJR-866-75 can significantly advance the study of tyrosine phosphatases in cancer biology and contribute to the development of future targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.438

IUPAC Name

7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C19H19N3O4S/c20-16-17-14(18(23)21-19(16)24)11-15(27-17)12-1-3-13(4-2-12)26-10-7-22-5-8-25-9-6-22/h1-4,11,20H,5-10H2,(H,21,23,24)

InChI Key

LHBMAGYLRQENLH-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=C(OCCN3CCOCC3)C=C2)S4)=C4C(C(N1)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EJR-866-75

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Characterizing the Binding Affinity of EJR-866-75 to the Oncogenic Phosphatase PTP4A3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, has emerged as a high-value molecular target in oncology due to its established role in promoting cancer cell motility, invasion, and metastasis.[1][2][3][4] Historically, phosphatases have been considered "undruggable" targets, largely due to the highly conserved and charged nature of their active sites.[2][5] However, the discovery of allosteric inhibitors has renewed interest in this enzyme class. The thienopyridone scaffold, exemplified by the parent compound JMS-053, represents a significant breakthrough in developing potent, cell-active PTP4A3 inhibitors.[6][7] This guide focuses on a next-generation analog, EJR-866-75, and provides a comprehensive framework for characterizing its binding affinity to PTP4A3. We will move beyond simple enzymatic inhibition to delineate a multi-faceted strategy encompassing direct biophysical interaction analysis and, critically, target engagement within a cellular context, providing a robust model for preclinical assessment.

The Therapeutic Rationale: Why Target PTP4A3?

PTP4A3 is a dual-specificity phosphatase that is overexpressed in a wide array of human cancers, including colorectal, breast, ovarian, and gastric cancers, where its elevated expression frequently correlates with poor patient prognosis and metastatic disease.[1][2][3][4][8][9] Unlike tumor suppressors, PTP4A3 functions as an oncoprotein.[2][10] Its pathogenic activities are linked to the modulation of critical signaling pathways that control cell architecture and movement.

Notably, PTP4A3 has been shown to activate Src kinase, a key regulator of cell migration and adhesion.[1] This activation can occur through the downregulation of C-terminal Src kinase (Csk).[1] The resulting signaling cascade impacts focal adhesions and cytoskeletal rearrangement, empowering cancer cells to become motile and invasive. Furthermore, PTP4A3 is implicated in promoting angiogenesis by mediating endothelial cell response to Vascular Endothelial Growth Factor (VEGF), a crucial process for tumor growth and dissemination.[1] Given these central roles in cancer progression, the direct and specific inhibition of PTP4A3's enzymatic activity presents a compelling therapeutic strategy.

PTP4A3_Signaling_Pathway PTP4A3 PTP4A3 Src Src Kinase PTP4A3->Src activates Angiogenesis Angiogenesis (VEGF Signaling) PTP4A3->Angiogenesis promotes FAK FAK / Paxillin Src->FAK phosphorylates Migration Cell Migration & Invasion FAK->Migration EJR86675 EJR-866-75 EJR86675->PTP4A3 inhibits

Caption: PTP4A3 signaling cascade and point of inhibition by EJR-866-75.

Quantitative Assessment of the EJR-866-75 and PTP4A3 Interaction

A robust characterization of a small molecule inhibitor requires a tiered approach, beginning with enzymatic activity and progressing to direct binding kinetics and cellular target engagement. This ensures that the observed biological effect is a direct consequence of the inhibitor binding to its intended target.

Foundational Analysis: In Vitro Phosphatase Inhibition

The initial step in evaluating any putative enzyme inhibitor is to measure its effect on the enzyme's catalytic activity. This provides a dose-response relationship and a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). For PTP4A3, a common and reliable method utilizes a fluorogenic substrate.

Causality Behind Experimental Choice: The use of an artificial substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a strategic choice for high-throughput screening and initial characterization.[4] DiFMUP is non-fluorescent until the phosphate group is cleaved by a phosphatase, yielding a highly fluorescent product. This provides a direct, real-time readout of enzymatic activity that is sensitive and easily adaptable to a microplate format.[11] The reaction is monitored to ensure it remains in the linear (steady-state) range, which is a prerequisite for accurate IC50 determination.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of EJR-866-75 and its parent compound, JMS-053, against PTP4A3 and other related phosphatases, highlighting potency and selectivity.

CompoundPTP4A3 IC50 (nM)PTP4A1 IC50 (nM)PTP4A2 IC50 (nM)CDC25B IC50 (nM)
EJR-866-75 98.2~100-200~100-200122.6
JMS-053 (Parent) ~30-42.7~30~3092.6
Data synthesized from multiple studies for comparison.[6][12]

Protocol 1: PTP4A3 In Vitro Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, 4 mM DTT. Prepare fresh.

    • Enzyme Stock: Recombinant full-length human PTP4A3 protein diluted in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of EJR-866-75 in 100% DMSO. Create a serial dilution series (e.g., 10 points) in DMSO.

    • Substrate Stock: Prepare a stock of DiFMUP in DMSO. Dilute in Assay Buffer to a working concentration of 24 µM.

  • Assay Execution (384-well plate format):

    • Add 5 µL of Assay Buffer containing PTP4A3 enzyme to each well.

    • Add 0.5 µL of the EJR-866-75 serial dilutions to the appropriate wells (vehicle control wells receive 0.5 µL of DMSO).

    • Incubate the enzyme-inhibitor mixture for 30 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the 24 µM DiFMUP working solution (final concentration will be 12 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 25-30 minutes.

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Biophysical Validation: Direct Binding Kinetics with Surface Plasmon Resonance (SPR)

While an IC50 value demonstrates functional inhibition, it is an indirect measure of binding. It can be influenced by assay conditions such as substrate concentration. To gain a deeper, mechanistic understanding, it is essential to measure the direct physical interaction between EJR-866-75 and PTP4A3. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[13][14][15][16]

Causality Behind Experimental Choice: SPR provides rich kinetic data by measuring binding events in real-time.[13] This allows for the determination of not only the binding affinity (KD) but also the association rate (ka) and dissociation rate (kd).[17] This kinetic profile is invaluable for drug development, as a compound's residence time on its target (related to kd) can be a better predictor of in vivo efficacy than affinity alone. The self-validating nature of SPR comes from the ability to assess non-specific binding using a reference flow cell and the requirement for concentration-dependent responses that fit established kinetic models.

SPR_Workflow Start Start Immobilize 1. Immobilize PTP4A3 on Sensor Chip Start->Immobilize Inject 2. Inject EJR-866-75 (Analyte) Immobilize->Inject Association 3. Measure Association (Binding Phase) Inject->Association Dissociation 4. Measure Dissociation (Wash Phase) Association->Dissociation Regenerate 5. Regenerate Surface Dissociation->Regenerate Analyze 6. Analyze Sensorgram Regenerate->Analyze End End (KD, ka, kd) Analyze->End

Caption: A typical workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol 2: SPR Kinetic Analysis

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize recombinant PTP4A3 onto a flow cell to a target density (e.g., 2000-4000 Response Units). The adjacent flow cell is activated and deactivated to serve as a reference control.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Assay:

    • Prepare a dilution series of EJR-866-75 in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO). Include a buffer-only (zero concentration) sample.

    • Perform a kinetic analysis by injecting each concentration of EJR-866-75 over both the PTP4A3 and reference flow cells for a set association time (e.g., 120 seconds).

    • Follow the association phase with a buffer flow for a set dissociation time (e.g., 300 seconds).

    • After each cycle, regenerate the chip surface with a short pulse of a mild regeneration solution (e.g., low pH glycine) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Subtract the zero-concentration (buffer only) injection data to correct for any buffer effects or drift.

    • Globally fit the resulting sensorgrams from the entire concentration series to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The fitting process will yield the kinetic parameters ka (association rate constant), kd (dissociation rate constant), and the equilibrium dissociation constant KD (calculated as kd/ka).

The Definitive Test: Cellular Thermal Shift Assay (CETSA)

The ultimate validation for a drug candidate is demonstrating that it binds to its intended target within the complex milieu of a living cell.[18] Cellular activity (e.g., inhibiting migration) is not sufficient proof of on-target action. The Cellular Thermal Shift Assay (CETSA) provides this proof by leveraging the biophysical principle of ligand-induced thermal stabilization.[19][20][21] When a protein is bound by a ligand, it is often stabilized, meaning it requires a higher temperature to denature and aggregate.

Causality Behind Experimental Choice: CETSA is the most physiologically relevant binding assay.[18] It accounts for cell permeability, intracellular metabolism, and engagement with the target protein in its native conformation and environment. A positive result—a shift in the melting curve of PTP4A3 in the presence of EJR-866-75—is unequivocal evidence of target engagement in situ.[20] The self-validating aspect of this protocol is the requirement of a dose-dependent thermal shift; higher concentrations of a specific binder should lead to greater stabilization up to a saturation point.

CETSA_Workflow Start Start: Cancer Cell Culture Treat 1. Treat cells with EJR-866-75 or DMSO Start->Treat Heat 2. Heat Aliquots to Temp Gradient Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge 4. Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Collect 5. Collect Soluble Fraction (Supernatant) Centrifuge->Collect Analyze 6. Analyze by Western Blot for PTP4A3 Collect->Analyze End End: Plot Melting Curve Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for PTP4A3 Target Engagement

  • Cell Treatment:

    • Culture cancer cells known to express PTP4A3 (e.g., Hs578T breast cancer cells) to ~80% confluency.[12]

    • Treat cells with a high concentration of EJR-866-75 (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours in a CO2 incubator.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.

    • Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[20] One aliquot for each group should be kept at room temperature as a non-heated control.

    • Immediately cool the tubes on ice.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins and cell debris.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble PTP4A3 remaining in each sample using SDS-PAGE and Western blotting with a PTP4A3-specific antibody. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Quantify the band intensities using densitometry.

    • Plot the normalized band intensity for PTP4A3 against the temperature for both the EJR-866-75-treated and DMSO-treated groups. A rightward shift in the melting curve for the treated group indicates thermal stabilization and confirms intracellular target engagement.

Conclusion

Characterizing the binding affinity of a novel inhibitor like EJR-866-75 for its target, PTP4A3, requires a rigorous, multi-tiered experimental approach. Beginning with functional enzymatic assays to establish potency (IC50), the investigation must progress to direct biophysical methods like SPR to elucidate the true binding kinetics (KD, ka, kd). The capstone of this analysis is the Cellular Thermal Shift Assay (CETSA), which provides definitive proof of target engagement in the complex and physiologically relevant environment of a living cell. This comprehensive strategy not only validates EJR-866-75 as a specific PTP4A3-binding agent but also provides a deep mechanistic understanding of the interaction, which is critical for its continued development as a potential therapeutic for metastatic cancers.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]

  • Selvita. Binding Assays. Available at: [Link]

  • National Center for Biotechnology Information. Biophysical Screening for the Discovery of Small-Molecule Ligands. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

  • Emery Pharma. Ligand Binding Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2014, February 28). Protein-tyrosine Phosphatase 4A3 (PTP4A3) Promotes Vascular Endothelial Growth Factor Signaling and Enables Endothelial Cell Motility. Available at: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (2019, December 15). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Available at: [Link]

  • Wikipedia. PTP4A3. Available at: [Link]

  • BMG LABTECH. Binding Assays. Available at: [Link]

  • American Association for Cancer Research. (2016, March 22). Phosphatase PTP4A3 Promotes Triple-Negative Breast Cancer Growth and Predicts Poor Patient Survival. Available at: [Link]

  • bioRxiv. (2019, June 24). Protein Tyrosine Phosphatase 4A3 (PTP4A3) modulates Src signaling in T-cell Acute Lymphoblastic Leukemia to promote leukemia migration and progression. Available at: [Link]

  • Anticancer Research. (2009, October 15). PTP4A3 Expression Increases Strongly in Lymph Node Metastases from Colorectal Carcinoma. Available at: [Link]

  • Taylor & Francis Online. (2014, March 13). Investigational inhibitors of PTP4A3 phosphatase as antineoplastic agents. Available at: [Link]

  • PubMed. (2019, August 15). Tapping the therapeutic potential of protein tyrosine phosphatase 4A with small molecule inhibitors. Available at: [Link]

  • American Society of Hematology. (2019, November 13). The Role of Protein Tyrosine Phosphatase PTP4A3 in T-Cell Acute Lymphoblastic Leukemia Progression. Available at: [Link]

  • PubMed. (2018). [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery]. Available at: [Link]

  • World Scientific. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]

  • National Center for Biotechnology Information. (2021, June 2). Synthesis and evaluation of bifunctional PTP4A3 phosphatase inhibitors activating the ER stress pathway. Available at: [Link]

  • bioRxiv. (2020, May 27). A screen of FDA-approved drugs identifies inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3 or PRL-3). Available at: [Link]

  • Assay Genie. Technical Manual Human Protein Tyrosine Phosphatase Type IVA 3 (PTP4A3) ELISA Kit. Available at: [Link]

  • Reddot Biotech. Human Protein Tyrosine Phosphatase Type IVA 3 (PTP4A3) ELISA Kit. Available at: [Link]

  • ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Available at: [Link]

  • MDPI. (2021, June 30). Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer. Available at: [Link]

  • ResearchGate. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

  • Abbkine. Human Protein tyrosine phosphatase type IVA 3 (PTP4A3) ELISA Kit. Available at: [Link]

  • MDPI. (2022, March 23). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]

  • UniProt. (2005, July 5). PTP4A3 - Protein tyrosine phosphatase type IVA 3 - Homo sapiens (Human). Available at: [Link]

  • National Center for Biotechnology Information. (2022, June 4). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Available at: [Link]

  • The Human Protein Atlas. Protein structure - PTP4A3. Available at: [Link]

  • Royal Society of Chemistry. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Available at: [Link]

  • Cancer Genetics Web. (2019, August 31). PTP4A3. Available at: [Link]

  • National Center for Biotechnology Information. (2026, February 20). 11156 - Gene ResultPTP4A3 protein tyrosine phosphatase 4A3 [ (human)]. Available at: [Link]

  • National Center for Biotechnology Information. Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Available at: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • bioRxiv. (2021, December 16). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. Available at: [Link]

  • SciSpace. (2021, May 13). A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3). Available at: [Link]

  • ResearchGate. (2025, October 15). (PDF) Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer. Available at: [Link]

  • PubMed. (2015, August 28). Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus. Available at: [Link]

  • PubMed. (2022, August 2). Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. Available at: [Link]

Sources

Technical Guide: EJR-866-75 Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, targets, and experimental characterization of EJR-866-75 , a second-generation small-molecule inhibitor of the oncogenic phosphatase PTP4A3.

Executive Summary

EJR-866-75 is a potent, cell-active, and reversible inhibitor of the PTP4A3 (PRL-3) phosphatase, a high-value target in metastatic cancers (ovarian, breast, colorectal). Chemically defined as a thienopyridone derivative , it belongs to a "next-generation" series of analogs derived from the parent compound JMS-053 .

Unlike many historical phosphatase inhibitors that rely on nonspecific oxidation (redox cycling) to inactivate the catalytic cysteine, EJR-866-75 functions through a non-oxidative, reversible mechanism . While it exhibits high potency against PTP4A3 (IC50 ~98 nM), it is characterized as a pan-PTP4A inhibitor , showing significant cross-reactivity with PTP4A1, PTP4A2, and the dual-specificity phosphatase CDC25B. This contrasts with its sister analog, EJR-866-81, which displays higher isoform selectivity.

Key Classification:

  • Primary Target: PTP4A3 (Phosphatase of Regenerating Liver-3).[1][2]

  • Mechanism: Reversible, Allosteric (putative), Non-Redox.

  • Chemical Class: 7-imino-thienopyridone.[1][2][3][4][5]

  • Key Feature: Improved solubility profile via a morpholinoethoxy moiety.

Chemical Identity & Physicochemical Properties

The design of EJR-866-75 focused on improving the physicochemical properties (specifically water solubility) of the scaffold while retaining inhibitory potency.

PropertyDetail
Compound Code EJR-866-75
IUPAC Name 7-imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione
Molecular Weight ~385.44 Da
Core Scaffold Thienopyridone
Functional Group Morpholinoethoxy (enhances solubility/pharmacokinetics)
Solubility Improved aqueous solubility compared to hydrophobic parent JMS-053

Biological Targets & Selectivity Profile

EJR-866-75 is defined by its high potency but broad spectrum within the PTP4A and CDC25 families.

Primary Target: PTP4A3 (PRL-3)

PTP4A3 is an oncogenic phosphatase overexpressed in metastatic tumors.[2] It drives cell migration, invasion, and survival.

  • Activity: EJR-866-75 inhibits PTP4A3 with an IC50 of 98.2 nM .[5][6]

  • Binding Mode: Reversible.[1][3][4][5][6] Kinetic studies suggest it does not covalently modify the catalytic Cys104.[5]

Off-Target / Pan-Activity

Unlike the chlorophenyl analog (EJR-866-81), which is selective for PTP4A3, EJR-866-75 retains activity against closely related isoforms.

TargetIC50 (nM)Selectivity Note
PTP4A3 98.2 Primary Target
PTP4A1 < 200Pan-inhibition (Little preference)
PTP4A2 < 200Pan-inhibition (Little preference)
CDC25B 122.6 Potent off-target inhibition
DUSP3 > 6005-6 fold less potent

Scientist's Insight: The lack of selectivity between PTP4A3 and CDC25B in EJR-866-75 suggests that the morpholinoethoxy tail interacts with a conserved region near the active site common to these dual-specificity phosphatases, whereas the hydrophobic chlorophenyl group of EJR-866-81 exploits a unique hydrophobic pocket in PTP4A3.

Mechanism of Action: The Non-Redox Advantage

A critical failure point for many phosphatase inhibitors (e.g., quinones) is the generation of Reactive Oxygen Species (ROS), which nonspecifically oxidize the catalytic cysteine. This leads to false positives in screening and high toxicity in vivo.

EJR-866-75 Validation as a Non-Redox Inhibitor:

  • Reversibility: Activity is restored upon dilution, confirming no covalent modification.

  • ROS Assay: No generation of H2O2 detected at concentrations ≤ 50 µM.

  • Mass Spectrometry: No evidence of disulfide bond formation or oxidation of the catalytic Cys104 residue after incubation.[4][5]

Signaling Pathway Impact

Inhibition of PTP4A3 by EJR-866-75 disrupts the PTP4A3/SHP2/STAT3 feedforward loop , reducing oncogenic signaling.

PTP4A3_Pathway EJR EJR-866-75 PTP4A3 PTP4A3 (PRL-3) EJR->PTP4A3 Inhibits (IC50 ~98nM) SHP2 SHP2 (PTPN11) PTP4A3->SHP2 Dephosphorylates/ Activates STAT3_Phos STAT3 (pY705) SHP2->STAT3_Phos Promotes Phosphorylation Migration Cell Migration & Metastasis STAT3_Phos->Migration Drives Expression

Figure 1: Mechanism of Action. EJR-866-75 blocks PTP4A3, preventing the activation of SHP2 and subsequent STAT3-mediated metastatic signaling.

Experimental Protocols for Characterization

To validate EJR-866-75 in your own laboratory, follow these standardized protocols. These are designed to distinguish true inhibition from aggregation or redox artifacts.

In Vitro Phosphatase Assay (DiFMUP)

This assay measures the dephosphorylation of the fluorogenic substrate DiFMUP.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant human PTP4A3 (20 nM final).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), 20 µM final.

Protocol:

  • Preparation: Dilute EJR-866-75 from DMSO stock into reaction buffer. Ensure final DMSO < 1%.

  • Incubation: Incubate Enzyme + Inhibitor for 10 minutes at room temperature.

  • Initiation: Add DiFMUP substrate to start the reaction.[6]

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Activity vs. Log[Inhibitor] to determine IC50.
    

Quality Control Check:

  • Include JMS-038 as a negative control (structurally similar but inactive).[4][5][6]

  • Add Catalase (100 U/mL) to a parallel well. If IC50 shifts significantly, the compound is generating H2O2 (False Positive). EJR-866-75 should show no shift.

3D Spheroid Cytotoxicity Assay

PTP4A3 inhibitors often show poor activity in 2D monolayer cultures but high potency in 3D anchorage-independent models (spheroids).

Cell Lines:

  • Hs578T: Triple-negative breast cancer (High PTP4A3).

  • OVCAR4: High-grade serous ovarian cancer.[7]

Protocol:

  • Seeding: Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates.

  • Formation: Centrifuge briefly (200 x g) and incubate for 24-48 hours to form tight spheroids.

  • Treatment: Treat with EJR-866-75 (0.1 – 50 µM) for 72 hours.

  • Readout: Add CellTiter-Glo 3D reagent. Shake for 5 minutes. Read luminescence.

  • Result: EJR-866-75 typically yields an IC50 < 20 µM in these models.[1][5]

Comparative Analysis: EJR Series

The "EJR" series represents a divergence in SAR (Structure-Activity Relationship) strategy.

FeatureEJR-866-75EJR-866-81JMS-053 (Parent)
R-Group Morpholinoethoxy-phenylChlorophenylPhenyl
PTP4A3 Potency High (~98 nM)High (~36 nM)High (~30 nM)
Selectivity Low (Pan-PTP4A + CDC25B)High (PTP4A3 Selective)Low (Pan-PTP4A)
Solubility ImprovedLowLow
Primary Use Broad spectrum PTP/CDC25 probeSpecific PTP4A3 probeGeneral PTP4A probe

Decision Matrix:

  • Use EJR-866-81 if you need to specifically implicate PTP4A3 over PTP4A1/2.[6]

  • Use EJR-866-75 if you require a more soluble compound and can tolerate (or desire) simultaneous CDC25B inhibition (e.g., for maximal cell cycle arrest).

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Syn Synthesis (Thienopyridone) Vitro In Vitro Screen (DiFMUP Assay) Syn->Vitro ROS ROS/Redox Check (Catalase Assay) Vitro->ROS Select Selectivity Profiling (PTP4A1/2, CDC25B) ROS->Select Spheroid 3D Spheroid Assay (Hs578T, OVCAR4) Select->Spheroid

Figure 2: Validation Workflow. The critical path for validating EJR-866-75 activity, ensuring non-redox mechanisms and defining selectivity before cellular application.

References

  • Lazo, J. S., Blanco, I. K., Tasker, N. R., et al. (2019).[3] Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase.[3][4][5][7][8][9] Journal of Pharmacology and Experimental Therapeutics, 371(3), 652–662.[8][9]

  • McQueeney, K. E., Salamoun, J. M., et al. (2018). A chemical tool to identify and characterize PTP4A3 phosphatase inhibitors.[1][7] Pharmacology Research & Perspectives, 6(3), e00409.

  • Tasker, N. R., et al. (2019).[2][3][4][5][6] Synthesis and Structure–Activity Relationships of Thienopyridone-Based PTP4A3 Inhibitors. Unpublished/In-Text citation from Lazo et al. 2019.

  • Chong, P. S. Y., Zhou, J., et al. (2019).[8] The Metastasis-Promoting Phosphatase PRL-3 Shows Activity toward Phosphoinositides.[8] Biochemistry, 58, 36. (Context for PTP4A3 signaling mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Thienopyridone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyridone Scaffold - A Privileged Motif in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has cemented heterocyclic compounds as a cornerstone of drug discovery. Among these, the thienopyridone scaffold has emerged as a particularly valuable pharmacophore.[1][2] Its structural resemblance to endogenous purine bases allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Thienopyridone derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, antiviral, and antitumor agents, as well as modulators of the central nervous system.[1]

This technical guide provides a comprehensive overview of the synthetic strategies employed to construct the thienopyridone core and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical logic to empower the design of novel and potent therapeutic candidates. While the specific compound "EJR-866-75" is not publicly documented, the methodologies detailed herein provide a robust framework for the synthesis of a diverse library of thienopyridone analogs, which would likely encompass such a molecule.

Core Synthetic Strategies for Thienopyridone Analogs

The synthesis of the thienopyridone nucleus can be broadly categorized into two main approaches:

  • Construction of the Pyridine Ring onto a Pre-existing Thiophene: This is a widely used strategy that often starts with readily available aminothiophene derivatives.

  • Formation of the Thiophene Ring onto a Pyridine Precursor: This approach is also versatile, particularly for accessing specific substitution patterns.

This guide will focus on key and adaptable reactions from both categories.

Visualizing the Synthetic Landscape

The following diagram illustrates a generalized workflow for the synthesis of thienopyridone derivatives, highlighting key intermediates and reaction types.

Synthesis_Workflow cluster_start Starting Materials cluster_approach1 Approach 1: Pyridine Ring Formation cluster_approach2 Approach 2: Thiophene Ring Formation Substituted Thiophenes Substituted Thiophenes Aminothiophene Derivatives Aminothiophene Derivatives Substituted Thiophenes->Aminothiophene Derivatives Substituted Pyridines Substituted Pyridines Pyridine Thiones Pyridine-2(1H)-thiones Substituted Pyridines->Pyridine Thiones Cyclization Reactions Cyclization (e.g., Gould-Jacobs, Friedlander) Aminothiophene Derivatives->Cyclization Reactions Thienopyridone Core A Thienopyridone Core Cyclization Reactions->Thienopyridone Core A Functionalization Further Functionalization (e.g., N-alkylation, Suzuki coupling) Thienopyridone Core A->Functionalization Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization Pyridine Thiones->Thorpe-Ziegler Cyclization Thienopyridone Core B Thienopyridone Core Thorpe-Ziegler Cyclization->Thienopyridone Core B Thienopyridone Core B->Functionalization Final Analogs Diverse Thienopyridone Analogs Functionalization->Final Analogs

Caption: Generalized workflow for thienopyridone analog synthesis.

Protocol 1: Synthesis of a Thieno[2,3-b]pyridone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for constructing the pyridine ring of the thienopyridone scaffold from an aminothiophene precursor.[1][4] This method involves the reaction of an aminothiophene with a malonic acid derivative, followed by thermal cyclization.

Rationale: This approach is highly effective for generating 4-hydroxythienopyridones, which can be further functionalized. The choice of substituted aminothiophenes and malonic esters allows for the introduction of diversity at various positions of the final molecule.

Step-by-Step Protocol:

  • Condensation:

    • To a solution of 2-aminothiophene-3-carboxylate (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the reaction mixture to 120-140 °C for 2-4 hours, while monitoring the removal of ethanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Once the condensation is complete, raise the temperature of the reaction mixture to 240-260 °C to effect the cyclization. This step is typically rapid, occurring within 15-30 minutes.

    • The product often precipitates from the hot solution.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with the non-polar solvent.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the desired 4-hydroxythieno[2,3-b]pyridone.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Core via the Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is a classic method for the formation of a thiophene ring fused to a pyridine.[2][4] This intramolecular cyclization of a dinitrile is particularly useful for preparing aminothienopyridines.

Rationale: This method provides a versatile route to 3-aminothieno[2,3-b]pyridines, which are key intermediates for further derivatization. The starting 3-cyanopyridine-2(1H)-thiones are readily accessible.[4]

Step-by-Step Protocol:

  • S-Alkylation:

    • To a suspension of 3-cyanopyridine-2(1H)-thione (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

    • To this mixture, add an α-haloacetonitrile, for example, chloroacetonitrile (1.1 eq), dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Thorpe-Ziegler Cyclization:

    • To the reaction mixture from the previous step, add a strong base such as sodium ethoxide or sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The cyclization is often accompanied by a color change.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • The product often precipitates and can be collected by filtration.

    • If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure 3-aminothieno[2,3-b]pyridine.

Protocol 3: Synthesis of Tetrahydrothieno[3,2-c]pyridine Derivatives

For certain biological targets, a saturated heterocyclic ring is preferred. The synthesis of tetrahydrothienopyridine derivatives often involves multi-step sequences.[5]

Rationale: This pathway allows for the construction of more complex, three-dimensional scaffolds, which can lead to improved target selectivity and pharmacokinetic properties.

Step-by-Step Protocol (Illustrative Example):

  • Boc Protection and Bromination:

    • Protect the amine of a suitable starting material, such as 4-piperidone, with a di-tert-butyl dicarbonate (Boc₂O) group.

    • The resulting N-Boc-4-piperidone can then be brominated at the α-position using bromine in a suitable solvent.[5]

  • Thiophene Ring Formation:

    • The α-bromo ketone can undergo a variety of reactions to form the thiophene ring. One common method is the Gewald reaction, which involves reaction with a cyanoacetamide and elemental sulfur in the presence of a base.

  • Deprotection and Functionalization:

    • The Boc protecting group can be removed under acidic conditions (e.g., methanolic HCl).[5]

    • The resulting secondary amine of the tetrahydrothieno[3,2-c]pyridine core can then be functionalized, for instance, by acylation or reductive amination, to generate a library of analogs.[5]

Data Summary for Thienopyridone Analog Synthesis

The following table summarizes key parameters for the synthesis of various thienopyridone analogs based on the discussed methodologies.

Entry Starting Material Key Reaction Product Scaffold Typical Yield (%) References
12-Aminothiophene-3-carboxylateGould-Jacobs Reaction4-Hydroxythieno[2,3-b]pyridone60-80[1][4]
23-Cyanopyridine-2(1H)-thioneThorpe-Ziegler Cyclization3-Aminothieno[2,3-b]pyridine55-75[2][4]
34-PiperidoneMulti-step sequenceTetrahydrothieno[3,2-c]pyridine40-60 (overall)[5]
43-Acetyl-2-aminothiopheneVilsmeier-Haack ReactionThieno[2,3-b]pyridine50-70[1]
5Aminothiophene Carboxylic Acid Methyl EsterPhenylacetylation and CyclizationPhenyl-substituted Thienopyridinone65-85[6]

Conclusion and Future Directions

The synthetic pathways detailed in these application notes provide a robust and versatile toolbox for the construction of a wide range of thienopyridone analogs. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. By understanding the underlying chemical principles of these reactions, medicinal chemists can rationally design and synthesize novel thienopyridone derivatives with tailored pharmacological profiles. Future efforts in this area will likely focus on the development of more efficient, one-pot procedures and the exploration of novel cyclization strategies to access even greater chemical diversity. The application of these methods will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold.

References

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • El-Saghier, A. M. M. (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. SciSpace. Retrieved February 24, 2026, from [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed. Retrieved February 24, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Thienopyridine Analogues. (n.d.). IGI Global. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Investigating Cell Cycle Arrest in Hs578T Cells Using the Novel CDK2 Inhibitor EJR-866-75

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their aberrant activity is a common feature in many malignancies, including triple-negative breast cancer (TNBC). The Hs578T cell line, derived from a human breast carcinoma, is a well-established model for TNBC. These cells are known to have a mutation in the p53 tumor suppressor gene and exhibit a basal-like phenotype.[1][2][3] While TNBCs can be heterogeneous, a subset, including Hs578T, has shown dependence on the CDK2/Cyclin E pathway for proliferation, making CDK2 an attractive therapeutic target.[1][4]

This application note details the use of EJR-866-75, a novel and potent small molecule inhibitor, to study cell cycle arrest in Hs578T cells. We hypothesize that EJR-866-75 selectively targets CDK2, a key kinase for the G1/S phase transition. Inhibition of CDK2 is expected to induce cell cycle arrest, preventing the cells from entering the S phase and subsequently inhibiting their proliferation.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of EJR-866-75. This document outlines detailed protocols for an in vitro kinase assay to confirm the inhibitory activity of EJR-866-75 on CDK2, methods for treating Hs578T cells, and subsequent analysis of cell cycle distribution by flow cytometry and expression of key cell cycle regulatory proteins by western blotting. The causality behind each experimental step is explained to provide a deeper understanding of the methodology.

Hypothetical Mechanism of Action of EJR-866-75

The cell cycle is a tightly regulated process involving the sequential activation of different CDK-cyclin complexes. The transition from the G1 to the S phase is a critical checkpoint and is primarily governed by the activity of the CDK2/Cyclin E complex. In cancer cells with a dysregulated G1/S checkpoint, such as some TNBCs, proliferation is highly dependent on CDK2 activity.[5]

EJR-866-75 is postulated to be a selective inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, EJR-866-75 prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to an accumulation of cells in the G1 phase of the cell cycle, effectively arresting proliferation.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin E Cyclin E CDK2/Cyclin E Active CDK2/Cyclin E Complex Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E Rb Retinoblastoma Protein (Rb) CDK2/Cyclin E->Rb Phosphorylates E2F E2F Transcription Factor S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates Rb-E2F Inactive Rb-E2F Complex Rb-E2F->Rb Rb-E2F->E2F DNA Replication DNA Replication S-Phase Genes->DNA Replication EJR-866-75 EJR-866-75 EJR-866-75->CDK2/Cyclin E Inhibits

Figure 1: Hypothetical Signaling Pathway of EJR-866-75. EJR-866-75 inhibits the active CDK2/Cyclin E complex, preventing the phosphorylation of Rb and subsequent release of E2F, leading to G1 cell cycle arrest.

Experimental Protocols

Part 1: In Vitro Kinase Assay to Validate EJR-866-75 Activity on CDK2

Rationale: This assay is crucial to validate the hypothesis that EJR-866-75 directly inhibits CDK2 kinase activity. By measuring the phosphorylation of a known CDK2 substrate in the presence of varying concentrations of the inhibitor, we can determine its potency (IC50).

Materials:

  • Recombinant active CDK2/Cyclin E complex

  • Histone H1 (as a substrate)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • EJR-866-75 stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of EJR-866-75: Start with a high concentration and perform 1:10 serial dilutions in kinase buffer. Include a DMSO-only control.

  • Set up the kinase reaction: In a microcentrifuge tube, combine the kinase buffer, recombinant CDK2/Cyclin E, and Histone H1.

  • Add the inhibitor: Add the diluted EJR-866-75 or DMSO to the reaction mixture and incubate for 10 minutes at 30°C to allow for binding.

  • Initiate the reaction: Add [γ-³²P]ATP to start the phosphorylation reaction. Incubate for 20 minutes at 30°C.

  • Stop the reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

  • Wash the paper: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify phosphorylation: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of EJR-866-75 compared to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of EJR-866-75 Start->Prepare_Inhibitor_Dilutions Setup_Reaction Set Up Kinase Reaction (CDK2/Cyclin E, Histone H1) Prepare_Inhibitor_Dilutions->Setup_Reaction Add_Inhibitor Add EJR-866-75 or DMSO (Incubate 10 min) Setup_Reaction->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP (Incubate 20 min) Add_Inhibitor->Initiate_Reaction Stop_Reaction Spot on P81 Paper Initiate_Reaction->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: In Vitro Kinase Assay Workflow. A step-by-step process to determine the inhibitory activity of EJR-866-75 on CDK2.

Part 2: Cell Culture and Treatment of Hs578T Cells

Rationale: Proper cell culture technique is essential for reproducible results. This protocol outlines the standard procedure for maintaining and treating Hs578T cells with EJR-866-75 to observe its effects on the cell cycle.

Materials:

  • Hs578T cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • EJR-866-75 stock solution (in DMSO)

  • 6-well plates

Procedure:

  • Cell Culture: Maintain Hs578T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed Hs578T cells into 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

  • Treatment: Prepare working concentrations of EJR-866-75 in complete culture medium. A dose-response experiment (e.g., 0, 0.1, 1, 10, 100 µM) is recommended to determine the optimal concentration. Replace the medium in the wells with the medium containing EJR-866-75 or a DMSO vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess the temporal effects on the cell cycle. The doubling time of Hs578T cells is approximately 34-54 hours, so a 24-hour time point is appropriate to observe initial effects on the cell cycle.

  • Harvesting: After the incubation period, harvest the cells by trypsinization for subsequent analysis (flow cytometry and western blotting).

Part 3: Cell Cycle Analysis by Flow Cytometry

Rationale: This technique allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is the primary method to confirm that EJR-866-75 induces cell cycle arrest.

Materials:

  • Harvested Hs578T cells

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Wash the harvested cells with cold PBS and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 cell cycle arrest.

Flow_Cytometry_Workflow Start Start Harvest_Cells Harvest Treated Hs578T Cells Start->Harvest_Cells Fixation Fix with Cold 70% Ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze on Flow Cytometer Staining->Analysis Data_Interpretation Quantify Cell Cycle Phases Analysis->Data_Interpretation End End Data_Interpretation->End

Figure 3: Flow Cytometry Workflow for Cell Cycle Analysis. This diagram illustrates the key steps from cell harvesting to data interpretation.

Part 4: Western Blot Analysis of Cell Cycle Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. By analyzing the expression levels of key cell cycle regulatory proteins, we can further elucidate the mechanism of EJR-866-75-induced cell cycle arrest.

Materials:

  • Harvested Hs578T cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin E, anti-CDK2, anti-phospho-Rb, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Densitometric analysis of the protein bands can be performed, normalizing to a loading control like β-actin.

Expected Protein Changes:

  • Cyclin E and CDK2: Levels may not change significantly, as CDK inhibitors primarily affect kinase activity.

  • Phospho-Rb: A decrease in the phosphorylated form of Rb is expected, confirming the inhibition of CDK2 activity.

  • Cyclin B1 and CDK1: As markers for the G2/M phase, their levels may decrease as a consequence of the G1 arrest.

Data Interpretation and Expected Results

The following table summarizes the expected quantitative data from the proposed experiments.

AssayMetricControl (DMSO)EJR-866-75 (10 µM)Interpretation
In Vitro Kinase Assay CDK2 Activity (IC50)N/A~X nMA low nanomolar IC50 value would confirm that EJR-866-75 is a potent inhibitor of CDK2.
Flow Cytometry % Cells in G1 Phase~55%>75%A significant increase in the G1 population indicates a G1 cell cycle arrest.
% Cells in S Phase~25%<10%A decrease in the S phase population suggests that cells are blocked from entering the DNA synthesis phase.
% Cells in G2/M Phase~20%<15%A decrease in the G2/M population is a downstream effect of the G1 arrest.
Western Blot Phospho-Rb (Ser807/811) LevelHighLowA reduction in Rb phosphorylation is a direct indicator of CDK2 inhibition.
Cyclin E LevelModerateModerateThe total protein level of Cyclin E is not expected to change significantly with short-term treatment.
Cyclin B1 LevelModerateLowA decrease in the level of Cyclin B1, a G2/M phase protein, would be consistent with the observed G1 arrest.

Troubleshooting and Quality Control

  • Inconsistent Flow Cytometry Results: Ensure a single-cell suspension is achieved after harvesting and before fixation to avoid doublets. Gate on single cells during data analysis.

  • Weak Western Blot Signal: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer from the gel to the membrane.

  • Off-target Effects: While EJR-866-75 is hypothesized to be a selective CDK2 inhibitor, it is advisable to perform a broader kinase panel screening to assess its selectivity. Additionally, testing its effect on a cell line with low CDK2 dependency can help confirm its mechanism.

Conclusion

References

  • CDK Inhibition Primes for Anti-PD-L1 Treatment in Triple-Negative Breast Cancer Models. (2022). Cancers. [Link]

  • Single-Cell Dynamics Determines Response to CDK4/6 Inhibition in Triple-Negative Breast Cancer. (2017). Cell Reports. [Link]

  • Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer. (2025). Cancers. [Link]

  • A genomic approach to predict synergistic combinations for breast cancer treatment. (2010). Molecular Systems Biology. [Link]

  • Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition. (2021). Frontiers in Oncology. [Link]

  • Hyperactive CDK2 Activity in Basal-like Breast Cancer Imposes a Genome Integrity Liability that Can Be Exploited by Targeting DNA Polymerase Epsilon. (2020). Molecular Cell. [Link]

  • CDK7 inhibition elevates luminal-related transcriptional activities and renders TNBC more sensitive to abemaciclib. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

  • Multimodal perturbation analyses of cyclin-dependent kinases reveal a network of synthetic lethalities associated with cell-cycle regulation and transcriptional regulation. (2023). Cell Systems. [Link]

  • Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. (2026). MD Anderson Cancer Center. [Link]

  • Cyclin E, a redundant cyclin in breast cancer. (1998). Proceedings of the National Academy of Sciences. [Link]

  • Hs 578T (CVCL_0332). Cellosaurus. [Link]

  • Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms. (2001). Molecular and Cellular Biology. [Link]

  • A review on the role of cyclin dependent kinases in cancers. (2022). Journal of Translational Medicine. [Link]

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). International Journal of Molecular Sciences. [Link]

  • Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. (2016). PLOS ONE. [Link]

  • Targeting CDK1 in cancer: mechanisms and implications. (2023). Signal Transduction and Targeted Therapy. [Link]

  • CDK2-AP1 inhibits growth of breast cancer cells by regulating cell cycle and increasing docetaxel sensitivity in vivo and in vitro. (2014). BMC Cancer. [Link]

  • CDK2 was functionally required for GBM proliferation both in vitro and in vivo. ResearchGate. [Link]

  • New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells. (2020). Scientific Reports. [Link]

  • Impact of CDK2 knockdown on cell cycle and DNA damage repair protein... ResearchGate. [Link]

  • EGR1 inhibits cell proliferation and causes cell cycle arrest by... ResearchGate. [Link]

  • Cyclin E1 and cyclin E2 in ER+ breast cancer: prospects as biomarkers and therapeutic targets. (2020). Endocrine-Related Cancer. [Link]

  • Cyclin E overexpression as a biomarker for combination treatment strategies in inflammatory breast cancer. (2017). Oncotarget. [Link]

  • Cell cycle-independent integration of stress signals promotes Non-G1/G0 quiescence entry. (2021). eLife. [Link]

  • ER Stress Induces Cell Cycle Arrest at the G2/M Phase Through eIF2α Phosphorylation and GADD45α. (2019). International Journal of Molecular Sciences. [Link]

  • Early growth response (EGR)-1 is required for timely cell-cycle entry and progression in hepatocytes after acute carbon tetrachloride exposure in mice. (2011). The American Journal of Pathology. [Link]

  • Early growth response (EGR)-1 is required for timely cell-cycle entry and progression in hepatocytes after acute carbon tetrachloride exposure in mice. (2011). The American Journal of Pathology. [Link]

Sources

Troubleshooting & Optimization

optimizing EJR-866-75 incubation times for maximum potency

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Ticket Subject: Optimizing Pre-Incubation for Maximum Potency (


 Shift)
Compound Class:  Slow-Binding / Time-Dependent Inhibitor (TDI)
Status:  Open
Executive Summary: The Kinetic Imperative

Welcome to the technical support hub for EJR-866-75 . Based on the kinetic profile of this compound series, standard "mix-and-read" protocols will significantly underestimate its potency.

EJR-866-75 exhibits slow-onset inhibition characteristics. Unlike rapid-equilibrium inhibitors that bind instantaneously, EJR-866-75 requires a specific residence time to undergo the conformational change required for the high-affinity


 complex formation.

The Core Issue: If you measure activity immediately (t=0), you are measuring the initial collision complex (


), not the final high-affinity state (

). You must optimize the pre-incubation window to capture the true potency.
Troubleshooting Guide (Q&A)
Q1: My

shifts 10-fold between 30 minutes and 2 hours. Is this an artifact?

A: No, this is the desired Time-Dependent Inhibition (TDI) signature. This shift confirms that EJR-866-75 is driving the enzyme into a tighter binding state over time.

  • Diagnosis: If

    
     decreases (potency improves) as pre-incubation time increases, the compound is working correctly.
    
  • Action: Continue extending pre-incubation until the

    
     stabilizes (reaches a plateau). This plateau represents the true thermodynamic equilibrium.
    
Q2: I incubated for 4 hours to maximize potency, but the assay signal-to-noise ratio (S/N) collapsed. Why?

A: You likely exceeded the enzyme stability limit . While longer incubation favors inhibitor binding, it also allows the enzyme to denature or aggregate.

  • The "Sweet Spot" Rule: You must find the intersection where Binding Equilibrium is reached (

    
    ) beforeEnzyme Activity  drops below 
    
    
    
    of baseline.
  • Fix: Run an "Enzyme Stability Control" (DMSO only) alongside your inhibitor plates. If the DMSO control loses >20% activity at 4 hours, your incubation is too long, regardless of inhibitor potency.

Q3: The

shift is inconsistent between batches (Batch 75 vs. Batch 72).

A: Check your Start Reagent . For slow-binders, the reaction must be initiated by adding Substrate (after pre-incubating Enzyme + Inhibitor).[1]

  • Common Error: If you pre-incubate Enzyme + Substrate and then add EJR-866-75, the substrate competes for the active site immediately, slowing down the inhibitor binding rate (

    
    ) and masking the potency.
    
  • Protocol Check: Ensure the order of addition is: Enzyme + EJR-866-75

    
     Wait (
    
    
    
    )
    
    
    Add Substrate.
Experimental Protocol: The "IC50 Shift" Assay

To validate the optimal incubation time for EJR-866-75, perform the following Time-Course Potency Experiment .

Objective: Determine


 (Time to Equilibrium).

Methodology:

  • Preparation: Prepare 5 identical assay plates containing Enzyme + Buffer.

  • Dosing: Add EJR-866-75 (10-point dose-response) to all plates.

  • Staggered Incubation:

    • Plate 1: Incubate 0 min.

    • Plate 2: Incubate 30 min.

    • Plate 3: Incubate 60 min.

    • Plate 4: Incubate 120 min.

    • Plate 5: Incubate 240 min.

  • Initiation: Add Substrate to all plates simultaneously (or staggered to match read times).

  • Read: Measure velocity (

    
    ) or Endpoint signal.
    

Data Analysis: Plot


 vs. Pre-incubation Time. The curve will decay exponentially and asymptote.[2]
Representative Data: EJR-866-75 Optimization
Pre-Incubation Time (min)Apparent IC50 (nM)Fold Shift (Potency Gain)Enzyme Stability (% Control)Status
0 (No Pre-inc)125.01.0x100%Underestimated
3045.02.7x98%Pre-Equilibrium
6015.08.3x96%Near Equilibrium
120 12.5 10.0x 94% OPTIMAL
24012.210.2x65%Enzyme Unstable
Mechanism & Workflow Visualization
Figure 1: Kinetic Mechanism of EJR-866-75

Caption: EJR-866-75 follows a two-step binding mechanism.[3] The initial collision complex (EI) slowly isomerizes into the tight-binding complex (EI), requiring pre-incubation.*

KineticMechanism E Enzyme (E) EI Initial Complex (EI) Low Affinity E->EI Rapid Equilibrium I EJR-866-75 (I) I->EI Rapid Equilibrium EI_star Isomerized Complex (EI*) High Affinity EI->EI_star Slow Isomerization (k_isomerization)

Figure 2: Optimization Decision Tree

Caption: Step-by-step workflow to determine the optimal pre-incubation time (t_eq) while monitoring protein stability.

OptimizationWorkflow Start Start Optimization EJR-866-75 RunShift Run IC50 Shift Assay (0, 30, 60, 120, 240 min) Start->RunShift CheckShift Is IC50 decreasing over time? RunShift->CheckShift FastBinder Compound is Fast Binder Use 15-30 min incubation CheckShift->FastBinder No Change CheckStability Check DMSO Control Is Activity > 80%? CheckShift->CheckStability Yes (Potency Increases) Unstable Enzyme Degradation Reduce Temp or Add Stabilizers (BSA/DTT) CheckStability->Unstable No (<80%) FindPlateau Identify Time (t) where IC50 stops changing CheckStability->FindPlateau Yes (>80%) Unstable->RunShift Retry with Stabilizers FinalProtocol Set Standard Protocol: Pre-incubation = t (e.g., 120 min) FindPlateau->FinalProtocol

References
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text on mechanics).
  • NIH Assay Guidance Manual . (2012).[4] Data Analysis for Time-Dependent Inhibitors and Covalent Inhibitors. National Center for Advancing Translational Sciences.[4]

  • Krippendorff, B. F., et al. (2009). Optimizing the pre-incubation time for time-dependent inhibition assays. Journal of Biomolecular Screening.

Sources

Technical Support Center: A Guide to Characterizing and Mitigating Off-Target Effects of EJR-866-75 on DUSP3

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center you requested.

Disclaimer: The small molecule inhibitor "EJR-866-75" is a hypothetical compound used for illustrative purposes within this guide. The principles and methodologies described are based on established scientific knowledge for small molecule inhibitors and are intended to provide general guidance for researchers encountering off-target effects.

Introduction

EJR-866-75 is a potent inhibitor of its primary target, designed for high-impact therapeutic applications. However, like many small molecule inhibitors, ensuring its specificity is paramount for both accurate data interpretation and clinical safety.[1][2][3] An observed interaction with Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR), has been noted.[4] DUSP3 is a critical regulator of key signaling pathways, including the MAP kinase (MAPK) cascades involving ERK and JNK, and plays roles in cell cycle control, genomic stability, and immune response.[5][6][7][8][9][10] Unintended inhibition of DUSP3 can therefore lead to complex and misleading cellular phenotypes.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing unexpected cell cycle arrest after treating cells with EJR-866-75. My primary target isn't directly involved in cell cycle regulation. Could this be an off-target effect related to DUSP3?

A1: Yes, this is a plausible off-target effect. DUSP3 is a known regulator of cell cycle progression.[5][6][11] Its inhibition can disrupt the normal activity of kinases like ERK, which are essential for cell cycle transitions, potentially leading to arrest.[8][10]

To dissect whether this phenotype is an on-target or off-target effect, a systematic approach is required. The following workflow is recommended:

G A Unexpected Phenotype Observed (e.g., Cell Cycle Arrest) B Step 1: Dose-Response Analysis Is the effect concentration-dependent? A->B C Step 2: Use Structurally Unrelated Inhibitor Does a different inhibitor for the primary target replicate the phenotype? B->C Yes D Step 3: Genetic Validation Knockdown (siRNA) or Knockout (CRISPR) of the Primary Target C->D No, phenotype is unique to EJR-866-75 G Effect likely ON-TARGET C->G Yes, phenotype is replicated E Step 4: DUSP3-Specific Validation Knockdown (siRNA) of DUSP3 D->E Phenotype NOT replicated D->G Phenotype is replicated F Effect likely OFF-TARGET (Potentially DUSP3-mediated) E->F Knockdown of DUSP3 prevents the EJR-866-75-induced phenotype

Caption: Troubleshooting workflow for unexpected phenotypes.

Expert Insight: The gold standard for validating an on-target effect is a rescue experiment, where you re-introduce a version of the primary target that is resistant to the inhibitor.[12] If the phenotype is reversed, it strongly confirms an on-target mechanism. Conversely, if knocking down DUSP3 prevents the phenotype caused by EJR-866-75, it provides compelling evidence for this specific off-target interaction.

Q2: How can I definitively prove that EJR-866-75 directly binds to DUSP3 inside my cells?

A2: Direct target engagement in a cellular context can be confirmed using biophysical methods. While in vitro binding assays are useful, confirming engagement within the complex environment of the cell is critical.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12] It is based on the principle that a ligand (EJR-866-75) binding to its target protein (DUSP3) stabilizes the protein, leading to a higher melting temperature.

Workflow for CETSA:

  • Treat intact cells with EJR-866-75 or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool and centrifuge the lysates to separate soluble protein from aggregated, denatured protein.

  • Analyze the soluble fraction for the presence of DUSP3 using Western blotting.

  • A shift to a higher melting temperature in the EJR-866-75-treated samples indicates direct binding.

G cluster_0 Vehicle Control cluster_1 EJR-866-75 Treatment A Cells + Vehicle B Lyse & Heat (e.g., 40-70°C) A->B C DUSP3 Denatures at lower temp B->C Result Analyze Soluble DUSP3 by Western Blot C->Result D Cells + EJR-866-75 E Lyse & Heat (e.g., 40-70°C) D->E F DUSP3 Stabilized Denatures at higher temp E->F F->Result

Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA).

Q3: What are the most effective strategies to minimize the functional impact of DUSP3 inhibition in my experiments?

A3: Minimizing the off-target effect on DUSP3 requires a multi-pronged approach focused on optimizing inhibitor concentration and using appropriate control systems.

  • Determine Potency (IC50/EC50) for Both Targets: First, you must establish the concentration at which EJR-866-75 inhibits its primary target and DUSP3. This is ideally done in a cellular context by measuring downstream signaling markers. For DUSP3, this could be the phosphorylation status of its substrates, like ERK1/2.[9][13][14]

  • Use the Lowest Effective Concentration: Once the potency is known, always use the lowest possible concentration of EJR-866-75 that gives a robust on-target effect while minimizing the effect on DUSP3.[1][15] A wide therapeutic window between the on-target and off-target IC50 values is ideal.

  • Utilize a DUSP3 Knockout/Knockdown System: The most rigorous control is to perform parallel experiments in a cell line where DUSP3 has been genetically removed (e.g., via CRISPR) or its expression is silenced (e.g., via shRNA). In this system, any observed effect of EJR-866-75 can be confidently attributed to targets other than DUSP3. This directly validates the contribution of the off-target effect to your phenotype.[12]

ParameterPrimary TargetOff-Target (DUSP3)Experimental Recommendation
Cellular IC50 ~10 nM~250 nMUse EJR-866-75 in the 10-50 nM range.
Working Concentration 1-5x IC50 (10-50 nM)>500 nM for significant effectAvoid concentrations >100 nM if possible.
Validation Control siRNA/CRISPR against Primary TargetsiRNA/CRISPR against DUSP3Run key experiments in DUSP3 KO cells.

PART 2: Frequently Asked Questions (FAQs)

Q: What is the primary known function of DUSP3? A: DUSP3 is a dual-specificity phosphatase, meaning it can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[7][13] Its primary role is to negatively regulate members of the MAP kinase superfamily, particularly ERK1/2 and JNK.[8][9] By inactivating these kinases, DUSP3 is involved in controlling cellular proliferation, differentiation, and stress responses.[5][6][16]

G cluster_0 Signaling Cascade A Upstream Signal (e.g., Growth Factor) B MAPKK (MEK) A->B C MAPK (ERK/JNK) (Active - Phosphorylated) B->C D Cellular Response (Proliferation, etc.) C->D F MAPK (ERK/JNK) (Inactive) E DUSP3 (VHR) E->C Dephosphorylates & Inactivates

Sources

addressing EJR-866-75 stability issues under oxidative stress

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing Stability Issues Under Oxidative Stress

Welcome to the technical support center for EJR-866-75. As Senior Application Scientists, we've developed this guide to provide our fellow researchers with in-depth insights and field-proven protocols for addressing the known oxidative lability of EJR-866-75. This document is designed to move beyond simple troubleshooting steps, offering a mechanistic understanding of the challenges and robust, self-validating solutions to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries from researchers working with EJR-866-75.

Q1: My experimental results with EJR-866-75 are highly variable from one day to the next, even when I follow the same protocol. What could be the cause?

A: This is a classic sign of compound instability. EJR-866-75 is susceptible to oxidative degradation, which can be accelerated by common components and conditions in a standard laboratory environment. Oxidative stress is a frequent issue in cell culture media, which can contain metal ions and other components that promote the formation of reactive oxygen species (ROS)[1]. This degradation reduces the effective concentration of the active compound, leading to inconsistent biological effects. Factors such as the age of your prepared media, exposure to ambient light during handling, and even trace metal ion contaminants can significantly impact the stability of the compound and, consequently, your results[1][2].

Q2: I'm observing a significant drop in the inhibitory activity of EJR-866-75 in my multi-day cell culture experiment. Is the compound being metabolized by the cells?

A: While cellular metabolism is a possibility, the more immediate and likely culprit is the chemical degradation of EJR-866-75 in the culture medium over time. Cell culture media, especially when serum-free, can lack the natural antioxidant properties that serum provides, making it a pro-oxidant environment[1]. Over a 48- or 72-hour incubation, the compound is continuously exposed to oxidative stress, leading to a progressive loss of the parent molecule. For long-term experiments, it may be necessary to replenish the media with a freshly prepared compound at regular intervals to maintain a consistent, effective concentration[3].

Q3: My HPLC/LC-MS analysis of an EJR-866-75 sample, after incubation in my assay buffer, shows several new peaks that weren't in my initial stock solution. Are these contaminants?

A: The appearance of new peaks is a strong indicator of degradation[3]. To confirm this, you should perform a comparative analysis. Run a sample of your stock solution stored under ideal conditions (e.g., -80°C, protected from light) alongside your incubated sample. If the new peaks are absent in the ideal-condition sample, they are almost certainly degradation products. A forced degradation study, where you intentionally expose EJR-866-75 to oxidative stress (e.g., with a low concentration of hydrogen peroxide), can help confirm the identity of these peaks[3][4].

Q4: What are the primary sources of oxidative stress I should be aware of in my experimental setup?

A: The main sources of oxidative stress in a typical in vitro experiment are:

  • Cell Culture Media Components: Many standard media formulations contain transition metals like iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals from oxygen and hydrogen peroxide[1][5].

  • High Oxygen Tension: Standard incubators use atmospheric oxygen levels (~21%), which is significantly higher than the physiological oxygen levels in most tissues. This hyperoxic condition can increase ROS generation[6].

  • Light Exposure: EJR-866-75 exhibits some photosensitivity. Exposure to ambient lab lighting, especially UV and short-wavelength visible light, can catalyze photo-degradation, a process that often involves oxidative mechanisms[7][8].

  • Cellular Metabolism: The biological processes of the cells themselves, including mitochondrial respiration and enzymatic reactions, naturally produce ROS, which are released into the surrounding medium[9][10].

Section 2: In-Depth Troubleshooting Guides

These guides provide structured, step-by-step methodologies to diagnose and resolve stability issues with EJR-866-75.

Guide 1: Assessing the Oxidative Stability of EJR-866-75 in Your System

Causality: Before you can solve the problem, you must confirm and quantify the extent of the instability within your specific experimental context. A forced degradation study provides definitive evidence of the compound's susceptibility and helps identify the resulting degradants[11].

Workflow Diagram: Troubleshooting EJR-866-75 Instability

G start Inconsistent Experimental Results Observed check_storage Step 1: Verify Stock Solution Integrity (HPLC/LC-MS) start->check_storage storage_ok Stock OK? check_storage->storage_ok stability_study Step 2: Perform Forced Oxidative Stability Study (See Protocol 1) storage_ok->stability_study Yes remake_stock Remake Stock Solution from Fresh Powder storage_ok->remake_stock No is_unstable Degradation Confirmed? stability_study->is_unstable mitigate Step 3: Implement Mitigation Strategies (See Guide 2) is_unstable->mitigate Yes end_fail Issue Persists: Contact Technical Support is_unstable->end_fail No (Other issue present) re_evaluate Step 4: Re-evaluate Stability & Biological Activity mitigate->re_evaluate re_evaluate->mitigate Partial Success (Optimize Mitigation) end_success Problem Solved: Consistent Results re_evaluate->end_success Success G cluster_0 Sources of Oxidative Stress cluster_1 Consequences media Media Components (Fe²⁺, Cu²⁺) ros Reactive Oxygen Species (ROS) media->ros light Ambient Light (Photo-oxidation) light->ros cells Cellular Metabolism (Mitochondria, Enzymes) cells->ros loss Loss of Active Compound variability Experimental Variability loss->variability artifacts Formation of Degradation Products artifacts->variability ejr_active EJR-866-75 (Active) ros->ejr_active Oxidation ejr_inactive EJR-866-75-Ox (Inactive/Degraded) ejr_active->ejr_inactive ejr_inactive->loss ejr_inactive->artifacts antioxidants Mitigation: Antioxidants & Proper Handling antioxidants->ros Scavenges

Sources

minimizing cytotoxicity of EJR-866-75 in non-tumorigenic cells

Author: BenchChem Technical Support Team. Date: February 2026

Product: EJR-866-75 (Investigational Small Molecule Inhibitor) Module: Cytotoxicity Minimization in Non-Tumorigenic Lines Doc ID: TS-EJR-OPT-004 Status: Active

Executive Summary

Welcome to the EJR-866-75 Technical Support Center. This guide addresses the challenge of non-specific cytotoxicity observed in non-tumorigenic (healthy) control cells (e.g., MCF-10A, HUVEC, PHH).

EJR-866-75 is a potent hydrophobic inhibitor. Field data suggests that cytotoxicity in non-tumorigenic lines often stems from supratherapeutic dosing , solvent (DMSO) accumulation , or off-target metabolic stress rather than on-target mechanism of action. This guide provides a self-validating troubleshooting workflow to widen the therapeutic window.

Phase 1: Solvent & Formulation Integrity

Q: Is the vehicle (DMSO) contributing to the observed toxicity?

The Issue: EJR-866-75 requires DMSO for solubilization. Non-tumorigenic primary cells are often hypersensitive to DMSO concentrations >0.1%, exhibiting membrane permeabilization and apoptosis independent of the drug.

The Fix: Implement a Vehicle Normalization Protocol .

Experimental Protocol: Solvent Tolerance Threshold
  • Prepare Media: Create media aliquots with increasing DMSO concentrations: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%.

  • Seeding: Seed non-tumorigenic cells (e.g., 5,000 cells/well in 96-well format). Allow 24h attachment.

  • Treatment: Treat cells with DMSO-spiked media (No Drug) for 48h and 72h.

  • Readout: Perform ATP-based viability assay (e.g., CellTiter-Glo).

  • Analysis: Identify the Maximal Tolerated Concentration (MTC) where viability remains >95% relative to untreated controls.

    • Guidance: If EJR-866-75 requires 0.5% DMSO to stay in solution but your cells only tolerate 0.1%, you must switch to an acoustic liquid handler (e.g., Echo) or use a co-solvent system (PEG400/Saline).

Data Output: Allowable Solvent Limits

Cell TypeMax DMSO (%)Recommended EJR-866-75 Stock Conc.
Immortalized (HEK293)0.5%10 mM
Primary Fibroblasts0.1%10 mM (High concentration stock required)
Primary Hepatocytes0.1%10 mM
Stem Cells (iPSC)<0.05%Requires Acoustic Dispensing

Phase 2: Therapeutic Window & Dosing

Q: How do I distinguish on-target efficacy from off-target toxicity?

The Issue: Users often screen EJR-866-75 at fixed high concentrations (e.g., 10 µM). In non-tumorigenic cells, this often exceeds the specificity threshold, leading to "promiscuous" kinase inhibition or mitochondrial uncoupling.

The Fix: Determine the Selectivity Index (SI) using a comparative IC50 shift assay.

Experimental Protocol: Selectivity Index Determination
  • Dual-Line Setup:

    • Plate A: Target Tumor Cells (e.g., MDA-MB-231).[1]

    • Plate B: Non-Tumorigenic Control (e.g., MCF-10A).[2]

  • Dose Response: Perform a 10-point serial dilution of EJR-866-75 (Range: 1 nM to 50 µM).

  • Calculation:

    • Calculate IC50 for both lines.

    • Selectivity Index (SI) = IC50 (Non-Tumor) / IC50 (Tumor) .

  • Interpretation:

    • SI > 10: Excellent therapeutic window.

    • SI < 2: High risk of toxicity. Lower the maximum dose in functional assays.

Technical Note: If the IC50 in non-tumor cells is <1 µM, check for compound precipitation . EJR-866-75 aggregates can physically disrupt cell membranes, causing false-positive toxicity [1].

Phase 3: Metabolic & Environmental Stress

Q: Why are my control cells dying even at low doses?

The Issue: Non-tumorigenic cells in culture often rely heavily on mitochondrial respiration, whereas tumor cells use glycolysis (Warburg effect). If EJR-866-75 has mild mitochondrial liability, it will disproportionately affect the healthy cells. Furthermore, serum starvation (often used to synchronize cells) renders healthy cells vulnerable to stress.

The Fix: Optimize Serum Conditions and Metabolic Substrates .

Experimental Protocol: Serum Rescue Assay
  • Variable: Fetal Bovine Serum (FBS) concentration.

  • Conditions:

    • Low Serum: 1% FBS (High Stress).

    • Maintenance: 5% FBS.

    • Growth: 10% FBS (Protective).

  • Treatment: Apply EJR-866-75 at the calculated IC50 (Tumor) concentration.

  • Readout: Caspase-3/7 cleavage (Apoptosis marker) vs. CellTiter-Glo (ATP).

  • Logic: If toxicity disappears at 10% FBS, the drug is likely cytostatic rather than cytotoxic, and the low-serum condition was confounding the data.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for troubleshooting EJR-866-75 toxicity.

EJR_Optimization_Workflow Start Observed Toxicity in Non-Tumorigenic Cells Check_DMSO Step 1: Check Solvent (DMSO > 0.1%?) Start->Check_DMSO Reduce_DMSO Action: Increase Stock Conc. Reduce Final DMSO Check_DMSO->Reduce_DMSO Yes Check_Dose Step 2: Check Dosing (Is Dose > 10x Tumor IC50?) Check_DMSO->Check_Dose No Reduce_DMSO->Check_Dose Titrate Action: Perform 10-point Titration (Find SI) Check_Dose->Titrate Yes Check_Serum Step 3: Check Media (Serum Starved?) Check_Dose->Check_Serum No Titrate->Check_Serum Add_Serum Action: Supplement FBS to 10% Check_Serum->Add_Serum Yes Analyze_Mech Step 4: Mechanism Check (Mitochondrial Liability?) Check_Serum->Analyze_Mech No Add_Serum->Analyze_Mech

Caption: Logic flow for isolating the source of cytotoxicity: Solvent, Dosing, or Metabolic Stress.

Mechanism of Action & Off-Target Liability

Understanding why EJR-866-75 kills healthy cells is crucial. If the compound targets a kinase conserved in cell cycle regulation (e.g., CDK or Aurora), toxicity is expected in proliferating normal cells.

Mechanism_Pathways Drug EJR-866-75 Target Tumor Target (e.g., Mutant Kinase) Drug->Target High Affinity (nM) OffTarget Off-Target (e.g., Mitochondrial Complex I) Drug->OffTarget Low Affinity (µM) TumorDeath Tumor Cell Death (Desired) Target->TumorDeath NormalTox Normal Cell Toxicity (ATP Depletion) OffTarget->NormalTox

Caption: Divergence of on-target efficacy vs. concentration-dependent off-target mitochondrial stress.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Assay Guidance Manual. (2012). Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Niehues, H., et al. (2022). In vitro toxicity screening of drug candidates. Nature Reviews Methods Primers, 2, 65.

Sources

Technical Support Center: Enhancing EJR-866-75 Cellular Uptake in 3D Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Third Dimension

Welcome to the technical support guide for EJR-866-75. As a potent small molecule inhibitor, EJR-866-75 has demonstrated significant efficacy in traditional 2D monolayer cell cultures. However, translating these promising results to more physiologically relevant 3D tumor models, such as spheroids and organoids, presents a common set of challenges. Unlike cells on a flat plastic surface, those within a 3D structure are subject to complex microenvironmental factors that can severely limit drug penetration and efficacy.[1][2][3]

These barriers include a dense extracellular matrix (ECM), tight cell-cell junctions, and physiological gradients of nutrients, oxygen, and pH that mimic in vivo solid tumors.[4][5][6] This guide is designed to provide you, our fellow researchers, with the expert insights and troubleshooting strategies needed to overcome these hurdles. As Senior Application Scientists, we have consolidated field-proven methodologies and foundational principles to help you successfully demonstrate the therapeutic potential of EJR-866-75 in your 3D tumor models.

Troubleshooting Guide: From 2D Success to 3D Efficacy

This section addresses the most common issues encountered when transitioning EJR-866-75 experiments from 2D to 3D models. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: High Efficacy in 2D, but Minimal to No Effect in 3D Spheroids

Question: My dose-response curves in 2D culture show potent killing with EJR-866-75, but when I treat my 3D spheroids, I see little to no change in viability, even at higher concentrations. What's going wrong?

Why It Happens: This is the most frequently encountered challenge and stems from the fundamental differences between 2D and 3D models. In 3D, the drug must penetrate through multiple cell layers and a complex ECM to reach the spheroid core.[1][3] This creates a steep concentration gradient, where cells on the periphery are exposed to a high dose while cells in the core receive a sub-therapeutic concentration.[1][4] This limited drug penetration is a primary reason for the apparent drug resistance of 3D cultures.[1][3]

What to Do: First, we must confirm that insufficient uptake is the primary cause. This requires a systematic approach to characterize both the model and the drug's behavior within it.

Workflow for Diagnosing and Overcoming Poor Penetration

G cluster_0 Phase 1: Model Characterization cluster_1 Phase 2: Quantify Drug Uptake cluster_2 Phase 3: Advanced Strategies start Start: Efficacy observed in 2D, but not in 3D models spheroid_size Optimize Spheroid Size (< 400 µm diameter) start->spheroid_size Initial Step incubation_time Extend Drug Incubation Time (24h, 48h, 72h) spheroid_size->incubation_time quantify Directly Measure Uptake (e.g., LC-MS on dissociated spheroid or fluorescent analog imaging) incubation_time->quantify uptake_ok Is uptake sufficient in the core? quantify->uptake_ok formulation Formulation Strategy: Nanoparticle Encapsulation uptake_ok->formulation No end_success Success: Efficacy achieved in 3D uptake_ok->end_success Yes ecm_disrupt Biological Strategy: ECM-Degrading Enzymes formulation->end_success Re-evaluate Uptake physical Physical Strategy: Sonophoresis (Ultrasound) ecm_disrupt->end_success Re-evaluate Uptake physical->end_success Re-evaluate Uptake

Caption: Troubleshooting workflow for poor drug efficacy in 3D models.

Step-by-Step Protocol: Basic Optimization
  • Control Spheroid Size: Generate spheroids with a consistent and optimal diameter. Larger spheroids (>500 µm) often develop necrotic cores and present a significant barrier to diffusion.[6][7] Aim for diameters between 300-400 µm for initial studies.

    • Method: Use ultra-low attachment (ULA) plates and seed a specific number of cells per well. Titrate the initial cell count to achieve the desired spheroid size after 3-4 days of culture.[8]

  • Increase Incubation Time: Simple diffusion is time-dependent. While a 24-hour endpoint might be sufficient for 2D, penetration into a spheroid core may require longer.

    • Experiment: Set up a time-course experiment, measuring viability and drug uptake at 24, 48, and 72 hours post-treatment. Penetration of some drugs, like doxorubicin, has been shown to be time- and concentration-dependent, with significantly better core distribution after 24 hours.[4]

  • Increase Drug Concentration: The apparent resistance in 3D may simply be due to a lower effective concentration reaching the target cells.

    • Experiment: Broaden your dose-response curve in 3D models to include concentrations 5-10 times higher than the 2D IC50.

Issue 2: Inconsistent Spheroid Size and Shape Leading to High Variability

Question: My spheroid viability data has very large error bars, and I suspect it's because my spheroids are not uniform. How can I improve reproducibility?

Why It Happens: Reproducibility is paramount for reliable drug screening. Variability in spheroid size directly impacts the surface area-to-volume ratio, diffusion distances, and the proportion of necrotic, quiescent, and proliferative cells.[8][9] This heterogeneity leads to inconsistent drug effects. Common liquid overlay techniques can result in a wide size distribution.

What to Do: Employ methods that yield uniform spheroids. The choice of method depends on the required throughput and cell type.

Table 1: Comparison of Spheroid Formation Techniques
MethodThroughputUniformityCostKey Consideration
Hanging Drop [10][11]Low to MediumHighLowLabor-intensive; requires careful handling.
Ultra-Low Attachment (ULA) Plates [8][12]HighGoodMediumMost common method for 96/384-well screening.
Magnetic Levitation [13]MediumHighHighRequires specialized reagents and equipment.
Microfluidic Devices [8]LowVery HighHighAllows for perfusion and complex co-cultures.
Recommended Protocol: ULA Plate Method for High-Throughput Screening
  • Cell Preparation: Harvest cells during the logarithmic growth phase. Ensure a single-cell suspension with >95% viability by treating gently with trypsin and passing through a cell strainer.[11]

  • Seeding: Dilute the cell suspension to a precise concentration (e.g., 5,000 cells/100 µL). Use a multi-channel pipette to dispense 100 µL into each well of a ULA 96-well round-bottom plate.

  • Incubation: Centrifuge the plate briefly (e.g., 300 x g for 3 min) to facilitate initial cell aggregation at the bottom of the well. Incubate for 48-72 hours, allowing compact spheroids to form.[10]

  • Quality Control: Before adding EJR-866-75, visually inspect the plate using a light microscope. Measure the diameter of a representative sample of spheroids (n=10-15) to ensure they are within a tight size distribution (e.g., 350 µm ± 50 µm).

Issue 3: How to Confirm and Quantify EJR-866-75 Uptake in the Spheroid Core

Question: I've optimized my spheroid size and treatment time, but the effect is still limited. How can I definitively prove that poor penetration is the issue and quantify drug distribution?

Why It Happens: Visualizing drug effect (e.g., via viability assays) is an indirect measure of uptake. To truly optimize delivery, you must directly measure the concentration and distribution of the compound within the 3D model. This helps distinguish between poor penetration and other resistance mechanisms that might be active in 3D cultures, such as upregulation of efflux pumps or altered signaling pathways.[3][5]

What to Do: Employ quantitative imaging or analytical chemistry techniques.

Method 1: Confocal Microscopy with a Fluorescent Analog

If a fluorescently-labeled version of EJR-866-75 is available, this is the most direct way to visualize penetration.

  • Preparation: Treat spheroids with the fluorescent analog. At desired time points, wash with PBS and fix.

  • Clearing & Staining: To image deep into the spheroid, use a tissue clearing agent (e.g., SeeDB, CLARITY). Counterstain with a nuclear dye like DAPI or Hoechst 33342 to visualize the cellular architecture.[4]

  • Imaging: Use a confocal or two-photon microscope to acquire a Z-stack of images from the spheroid periphery to the core.

  • Analysis: Quantify the fluorescence intensity as a function of depth from the spheroid surface. This will generate a direct penetration profile.[4][14]

Method 2: Spheroid Dissociation and LC-MS/MS

This method provides the most accurate quantification of the parent compound without requiring a fluorescent tag.

  • Treatment: Treat a known number of spheroids with EJR-866-75.

  • Isolation: At the endpoint, carefully aspirate the media and wash the spheroids 3-4 times with ice-cold PBS to remove any non-internalized compound.

  • Dissociation: Dissociate the spheroids into a single-cell suspension using a gentle dissociation reagent (e.g., TrypLE).

  • Quantification: Lyse the cells and perform a protein quantification assay. Analyze the lysate using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to determine the amount of EJR-866-75 per milligram of protein. This provides an average concentration across the entire spheroid.

Method 3: Advanced Imaging (If Available)

Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize the distribution of unlabeled small molecule drugs, providing valuable spatial information on drug uptake and its metabolic consequences.[3]

Frequently Asked Questions (FAQs)

Q1: What advanced strategies can I use if basic optimization fails to improve core penetration?

If optimizing size, time, and concentration is insufficient, you can explore strategies that modify the drug carrier or the biological barriers themselves.

  • Nanoparticle Formulation: Encapsulating EJR-866-75 in nanoparticles (NPs) can dramatically alter its penetration properties. Smaller NPs (<50 nm) generally show better penetration into the spheroid core.[4][15][16] Surface properties are also critical; PEGylation can improve diffusion through the ECM.[4][17]

  • ECM Disruption: The ECM is a major physical barrier.[2][17][18] Pre-treating spheroids with ECM-degrading enzymes can enhance drug delivery.

    • Collagenase/Hyaluronidase: A brief pre-incubation (1-2 hours) with these enzymes can increase the porosity of the ECM, facilitating the diffusion of EJR-866-75.[6]

  • Physical Enhancement Methods: Applying external energy can transiently permeabilize the spheroid.

    • Sonophoresis (Ultrasound): Low-intensity pulsed ultrasound, especially in the presence of microbubbles, can create temporary pores in cell membranes and disrupt the spheroid structure, significantly enhancing the penetration of both small molecules and nanoparticles.[8][19][20]

G cluster_enhancers Penetration Enhancement Strategies spheroid Spheroid Core Quiescent Zone Proliferative Zone Necrotic Core (Hypoxic) drug EJR-866-75 drug->spheroid:o Standard Diffusion (Limited) np np np->spheroid:o Improved Diffusion enzyme ECM-Degrading Enzyme (e.g., Collagenase) enzyme->spheroid:o Increases ECM Porosity us Ultrasound (Sonophoresis) us->spheroid:o Transient Permeabilization

Caption: Advanced strategies to overcome spheroid penetration barriers.

Q2: How does the choice of a scaffold-based vs. a scaffold-free 3D model impact EJR-866-75 uptake?

  • Scaffold-Free Models (e.g., Spheroids): These models rely on cell-cell adhesion and endogenous ECM production.[2] They are excellent for studying the barrier function of the tumor cells themselves.

  • Scaffold-Based Models (e.g., Cells in Matrigel®): These models embed cells within an external hydrogel that mimics the tumor stroma.[2][9][21] The scaffold itself presents a significant, and often more complex, barrier to drug diffusion.[2][9] If EJR-866-75 is intended for tumors rich in stromal content, testing in a scaffold-based model is a critical step, as it provides a more realistic assessment of the diffusion challenge.[18]

Q3: Should I use co-culture spheroids with stromal cells like fibroblasts?

Yes, if your research goals require it. Solid tumors are complex ecosystems.[5] Co-culturing cancer cells with cancer-associated fibroblasts (CAFs) creates a more realistic tumor microenvironment. CAFs actively remodel the ECM, often making it denser and stiffer, which can further impede drug penetration.[18][22] Testing EJR-866-75 in co-culture spheroids provides a more stringent and clinically relevant test of its delivery and efficacy.[6]

Q4: What are the best viability assays for 3D spheroids after EJR-866-75 treatment?

Standard 2D viability assays must be adapted for 3D use.

  • ATP-Based Assays (e.g., CellTiter-Glo® 3D): These are "endpoint" assays that measure the total ATP in a well. They are robust and high-throughput, but they require complete cell lysis. A longer lysis incubation time is often needed for compact spheroids to ensure an accurate reading.

  • Live/Dead Imaging: Staining with dyes like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) followed by fluorescence microscopy allows for spatial assessment of cell death. This is powerful for confirming that the drug is killing cells in the core and not just the periphery.

References

  • Nanoparticles-mediated phototherapies in 3D cancer models - KU Leuven Research. KU Leuven.
  • Shan, F. (2016, August 10). Investigation of cancer drug penetration in 2D and 3D tumor cell culture models. ScholarWorks@UARK.
  • Al-Abd, A. M., et al. (2019, April 4). Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. Bioconjugate Chemistry.
  • Wang, Y., et al. (2017, February 17). The effect of tumour size on drug transport and uptake in 3-D tumour models reconstructed from magnetic resonance images. Journal of The Royal Society Interface.
  • Zhan, W., et al. (2025, August 6). Mathematical Modelling of Drug Transport and Uptake in a Realistic Model of Solid Tumour. Research Square.
  • Van Zundert, I., et al. From 2D to 3D Cancer Cell Models—The Enigmas of Drug Delivery Research. Nanomaterials.
  • Lajoinie, G., et al. (2023, March 1). Tumor Spheroids as Model to Design Acoustically Mediated Drug Therapies: A Review. Pharmaceutics.
  • Singh, T., et al. Formulation Strategies for Immunomodulatory Natural Products in 3D Tumor Spheroids and Organoids: Current Challenges and Emerging Solutions. Pharmaceuticals.
  • Rijal, G., & Li, W. Extracellular matrix regulation of cell spheroid invasion in a 3D bioprinted solid tumor-on-a-chip. APL Bioengineering.
  • Lu, F., et al. (2024, September 10). Assessing Drug Uptake and Response Differences in 2D and 3D Cellular Environments Using Stimulated Raman Scattering Microscopy. Analytical Chemistry.
  • D'souza, A., et al. Drug delivery to solid tumors: the predictive value of the multicellular tumor spheroid model for nanomedicine screening. Journal of Controlled Release.
  • Gagliano, T., et al. (2023, November 21). Emerging roles of 3D-culture systems in tackling tumor drug resistance. Cancer Drug Resistance.
  • John, J. V., et al. (2021, December 1). Kinetics of Nanomedicine in Tumor Spheroid as an In Vitro Model System for Efficient Tumor-Targeted Drug Delivery With Insights From Mathematical Models. Frontiers in Nanotechnology.
  • Mehta, G., et al. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy. Journal of Controlled Release.
  • Ayuso, J. M., et al. Harnessing Extracellular Matrix Biology for Tumor Drug Delivery. Advanced Drug Delivery Reviews.
  • Yu, J., et al. Pulsed Ultrasound Enhances Nanoparticle Penetration into Breast Cancer Spheroids. ACS Applied Materials & Interfaces.
  • Senthebane, D. A., et al. (2018, October 15). The role of tumor microenvironment in chemoresistance: 3D extracellular matrices as accomplices. Cancer Cell International.
  • Bravo, M., et al. (2024, December 10). Nanoparticle Accumulation and Penetration in 3D Tumor Models: the Effect of Size, Shape, and Surface Charge. bioRxiv.
  • Ingram, M. F., et al. (2021, March 12). Multilayer Spheroids To Quantify Drug Uptake and Diffusion in 3D. Analytical Chemistry.
  • Vinci, M., et al. (2015, November 20). A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting. Journal of Visualized Experiments.
  • Bose, R. J., et al. (2019, July 10). Improving the physiological relevance of drug testing for drug-loaded nanoparticles using 3D tumor cell cultures. MRS Communications.
  • May, J. P., & Klibanov, A. L. (2013, August 19). Ultrasonic Enhancement of Drug Penetration in Solid Tumors. Frontiers in Oncology.
  • Riley, R. S., et al. (2024, July 31). The Extracellular Matrix Limits Nanoparticle Diffusion and Cellular Uptake in a Tissue-Specific Manner. bioRxiv.
  • Walsh, C. (2022, December 11). 3D Cell Culture: development, challenges, and future trends. Technology Networks.
  • Al-Abd, A. M., et al. (2019, April 3). Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. ResearchGate.
  • Ghosh, S., et al. (2025, October 30). Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. STAR Protocols.
  • Sriram, G., et al. (2022, July 27). Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. International Journal of Molecular Sciences.
  • Kim, J., et al. (2022, November 7). Optimization of 3D-aggregated spheroid model (3D-ASM) for selecting high efficacy drugs. Scientific Reports.
  • CELL CULTURE MARKET - 3D Cell Cultures: Next Generation & New Challenges. (2015, November 19). BCC Research.
  • Nsele, M., et al. (2023, January 15). A review of challenges and prospects of 3D cell-based culture models used for studying drug induced liver injury during early phases of drug development. Toxicology Research.
  • Rolver, M. G., et al. (2023, February 28). 3D Spheroid Cultures of Cancer Cells Cell Viability Assessment | Protocol Preview. JoVE.
  • Crewe, B. (2023, December 15). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. Lab Manager.
  • Establishment and optimization of 3-dimensional mamma carcinoma models for therapy simulation and drug testing. ResearchGate.
  • Lee, G. Y., et al. (2013, March 6). Development of an in Vitro 3D Tumor Model to Study Therapeutic Efficiency of an Anticancer Drug. Molecular Pharmaceutics.
  • Simulating tumor complexity: 3D pancreatic tumor spheroid model for improved drug screening. ResearchGate.
  • Park, D., et al. (2024, July 23). High-Intensity Focused Ultrasound Enhances Drug Penetration into the Human Skin in the Franz Diffusion Cell. Semantic Scholar.
  • Schoellhammer, C. M., et al. Ultrasound-enhanced transdermal delivery: recent advances and future challenges. Therapeutic Delivery.
  • Zhang, X., et al. (2022, June 30). How physical techniques improve the transdermal permeation of therapeutics: A review. Frontiers in Pharmacology.

Sources

Validation & Comparative

Comparative Selectivity Profiling: EJR-866-75 vs. PTP4A Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

EJR-866-75 represents a critical evolution in the pharmacological interrogation of the PTP4A (PRL) phosphatase family. While often categorized primarily as a PTP4A3 (PRL-3) inhibitor, its biochemical profile reveals a distinct identity: it is a potent, reversible, pan-PTP4A inhibitor with significant cross-reactivity against PTP4A1 and PTP4A2.

Unlike its analog EJR-866-81 , which achieved a breakthrough in isoform selectivity, EJR-866-75 retains the broad-spectrum inhibition profile of its parent compound, JMS-053 , while offering improved physicochemical properties (solubility and drug-likeness). This guide delineates the precise selectivity window of EJR-866-75, providing the experimental evidence required to select the correct probe for your specific signaling context.

Chemical Identity & Mechanism

EJR-866-75 is a thienopyridinedione derivative designed to target the shallow, hydrophobic active site of PTP4A phosphatases.

  • IUPAC Name: 7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione[1]

  • Core Scaffold: Thienopyridinedione (optimized for redox stability compared to earlier quinone-based inhibitors).

  • Binding Mechanism: Reversible inhibition.[2][3] Kinetic studies suggest an allosteric mode of action similar to JMS-053, likely engaging the WPD loop region or a proximal hydrophobic pocket, stabilizing the closed (inactive) conformation.

Structural Visualization

Figure 1: Structural logic of EJR-866-75. The morpholino side chain improves aqueous solubility, a key limitation of the parent compound JMS-053.

Comparative Selectivity Profile

The following data aggregates biochemical IC50 values derived from DiFMUP fluorescence assays. Note the critical distinction between EJR-866-75 and the "Selectivity Breakthrough" analogs (EJR-866-81/NRT-870-59).

Table 1: Isoform Selectivity & Off-Target Profiling
TargetEJR-866-75 (

)
JMS-053 (Parent)EJR-866-81 (Analog)Selectivity Verdict
PTP4A3 (PRL-3) 98.2 nM ~40–80 nM36.1 nMPotent
PTP4A1 (PRL-1) Equipotent Equipotent>10-fold selectiveNon-Selective
PTP4A2 (PRL-2) Equipotent Equipotent>10-fold selectiveNon-Selective
CDC25B 122.6 nM 92.6 nM65.5 nMSignificant Cross-Reactivity
DUSP3 >600 nM >500 nM>300 nMModerate Selectivity
PTP1B >1000 nM >1000 nM>1000 nMHighly Selective
Interpretation for Experimental Design
  • Use EJR-866-75 when: You require a pan-PTP4A knockdown mimetic. Since PTP4A1 and PTP4A2 often share redundant oncogenic functions (e.g., migration, proliferation) with PTP4A3, EJR-866-75 is an excellent tool for total family inhibition.

  • Avoid EJR-866-75 when: You are specifically dissecting the unique contribution of PTP4A3 distinct from A1/A2. In such cases, EJR-866-81 or NRT-870-59 are the mandatory choices.

Experimental Protocols

To replicate the selectivity data or validate the inhibitor in your system, follow this standardized DiFMUP assay protocol.

Reagents Preparation[2][5][6]
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT if possible, as it can destabilize some thienopyridinediones, though EJR-866-75 is relatively redox-stable.

  • Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[3] Stock at 10 mM in DMSO.

  • Enzyme: Recombinant human PTP4A1, PTP4A2, and PTP4A3 (catalytic domains).

Kinetic Assay Workflow
  • Plate Setup: Use black 384-well low-volume plates.

  • Inhibitor Incubation:

    • Dispense 10 µL of Enzyme (final conc: 20 nM) into wells.

    • Add 100 nL of EJR-866-75 (serial dilution in DMSO).

    • CRITICAL STEP: Incubate for 20 minutes at Room Temperature . This allows the compound to induce/stabilize the allosteric conformational change.

  • Reaction Initiation:

    • Add 10 µL of DiFMUP substrate (final conc: equal to

      
      , typically ~15-20 µM for PTP4A3).
      
  • Measurement:

    • Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.

    • Calculate initial velocities (

      
      ) from the linear portion of the curve.
      
  • Data Analysis: Fit data to the four-parameter logistic equation to determine

    
    .
    

Signaling Pathway Impact

EJR-866-75 inhibition of the PTP4A family results in the hyper-phosphorylation of specific downstream substrates, leading to the suppression of migration and epithelial-mesenchymal transition (EMT).

Signaling Inhibitor EJR-866-75 PTP4A3 PTP4A3 (PRL-3) Inhibitor->PTP4A3 Inhibition PTP4A1 PTP4A1 (PRL-1) Inhibitor->PTP4A1 Inhibition PTP4A2 PTP4A2 (PRL-2) Inhibitor->PTP4A2 Inhibition Src Src Kinase (Tyr527) PTP4A3->Src Dephosphorylation (Activation) RhoA RhoA Activity PTP4A1->RhoA Modulation ERK ERK1/2 Signaling Src->ERK Outcome1 Cell Migration (Suppressed) ERK->Outcome1 RhoA->Outcome1 Outcome2 Focal Adhesion Turnover

Figure 2: EJR-866-75 exerts a multi-pronged effect by simultaneously blocking all three PTP4A isoforms, leading to the collapse of migratory signaling via Src and RhoA pathways.

References

  • Lazo, J. S., et al. (2019). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Journal of Pharmacology and Experimental Therapeutics .

    • Primary source for EJR-866-75 synthesis, IC50 values, and selectivity profiling against PTP4A1/2 and CDC25B.
  • McQueeney, K. E., et al. (2018).[3] Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor. Oncotarget .

    • Establishes the baseline pharmacology of the parent compound JMS-053 and the PTP4A family homology challenge.
  • Tasker, N. R., et al. (2019).[1][4] In-flow photooxygenation of aminothienopyridinones generates PTP4A3 phosphatase inhibitors. Organic & Biomolecular Chemistry .

    • Details the chemical synthesis and structural optimiz

Sources

Technical Guide: Validating PTP4A3 Specificity for EJR-866-75

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming PTP4A3 Inhibition Specificity of EJR-866-75 Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

EJR-866-75 represents a potent small-molecule inhibitor within the thienopyridinedione class, designed to target PTP4A3 (PRL-3) , an oncogenic dual-specificity phosphatase driving metastasis in ovarian, gastric, and colorectal cancers.

While EJR-866-75 exhibits nanomolar potency comparable to the benchmark JMS-053 , rigorous validation is required to distinguish true allosteric inhibition from pan-PTP4A activity or redox-based artifacts. This guide outlines the critical experimental framework to confirm EJR-866-75 specificity against its structural homologs (PTP4A1/2) and common off-targets (CDC25B).

Part 1: The Specificity Challenge

PTP4A3 shares >75% amino acid sequence identity with PTP4A1 and PTP4A2. Most "specific" inhibitors fail because they target the conserved active site (Cys104) or act via non-specific oxidation.

The EJR-866-75 Profile vs. Alternatives The following comparison highlights where EJR-866-75 stands relative to the current "Gold Standard" (JMS-053) and the specificity-optimized analog (NRT-870-59).

FeatureEJR-866-75 (Subject)JMS-053 (Benchmark)NRT-870-59 (High Specificity)
PTP4A3 IC50 ~30–40 nM18–30 nM~86 nM
PTP4A1/A2 Selectivity Low (Pan-PTP4A inhibitor)Moderate (2-3x fold selectivity)High
CDC25B Cross-Reactivity Yes (IC50 ~122 nM)Yes (IC50 ~92 nM)No (>1000 nM)
Mechanism Reversible, Non-competitiveReversible, AllostericReversible, Allosteric
Redox Activity Low (Must confirm)NegligibleNegligible

Critical Insight: Early data suggests EJR-866-75 is a pan-PTP4A inhibitor. Validation must focus on quantifying the Selectivity Index (SI) rather than assuming absolute specificity.

Part 2: Biological Context & Mechanism

PTP4A3 promotes metastasis by downregulating RhoA activity and activating Src signaling. A true inhibitor must reverse these specific phenotypes.

PTP4A3_Pathway Inhibitor EJR-866-75 PTP4A3 PTP4A3 (PRL-3) (Overexpressed) Inhibitor->PTP4A3 Inhibits (Allosteric/Active Site) Src Src Kinase (pY527) PTP4A3->Src Activates RhoA RhoA-GTP (Cytoskeletal Stability) PTP4A3->RhoA Downregulates (Inactivates) Migration Cell Migration & Metastasis Src->Migration Promotes RhoA->Migration Suppresses (Inhibits Motility)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] EJR-866-75 prevents PTP4A3-mediated suppression of RhoA, thereby restoring cytoskeletal rigidity and blocking metastasis.

Part 3: Validation Protocols

To publish data on EJR-866-75, you must perform these three self-validating workflows.

Protocol A: The "Redox-Proof" Enzymatic Assay

Many PTP inhibitors are false positives that generate H2O2. You must prove EJR-866-75 works in reducing conditions.

  • Objective: Determine IC50 against PTP4A3 vs. PTP4A1/2 and CDC25B.

  • Reagents:

    • Recombinant Human PTP4A3 (His-tagged).

    • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

    • Critical Additive: 4 mM DTT or TCEP (to scavenge ROS).

  • Workflow:

    • Buffer Prep: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, 4 mM DTT .

    • Incubation: Pre-incubate EJR-866-75 (0.1 nM – 10 µM) with PTP4A3 (20 nM) for 15 mins at RT.

    • Reaction: Add DiFMUP (15 µM). Monitor fluorescence (Ex 358 nm / Em 455 nm) for 30 mins.

    • Control: Run parallel assay with Catalase (100 U/mL) . If IC50 shifts significantly with Catalase, the compound is a redox artifact, not a specific inhibitor.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Demonstrates physical target engagement inside the cell, distinguishing it from non-specific toxicity.

  • Objective: Confirm EJR-866-75 binds PTP4A3 in live cells.

  • Method:

    • Treat HeyA8 or OVCAR4 cells with EJR-866-75 (10 µM) or DMSO for 2 hours.

    • Harvest cells, resuspend in PBS with protease inhibitors.

    • Aliquot into PCR tubes and heat to a gradient (40°C – 65°C) for 3 mins.

    • Lyse cells (freeze-thaw x3), centrifuge (20,000 x g, 20 min).

    • Analyze supernatant via Western Blot (Anti-PTP4A3).

  • Success Metric: EJR-866-75 should shift the PTP4A3 melting curve (stabilize the protein) compared to DMSO.

Protocol C: The "Genetic Mirror" (Functional Specificity)

The ultimate test of specificity is whether the drug loses effect when the target is absent.

  • Objective: Rule out off-target toxicity.

  • System: Isogenic Cell Pair (e.g., OVCAR4 WT vs. OVCAR4 PTP4A3 CRISPR-KO).

  • Assay: Transwell Migration (24 hours).

  • Logic:

    • WT Cells + EJR-866-75: Migration Inhibited.

    • KO Cells + EJR-866-75: NO EFFECT .

    • Note: If EJR-866-75 inhibits migration in the KO cells, it is hitting off-targets (likely CDC25B or general toxicity).

Part 4: Validation Logic Flow

Use this decision tree to interpret your data.

Validation_Workflow Start Start: EJR-866-75 Validation Biochem Biochemical Assay (+ DTT/Catalase) Start->Biochem RedoxCheck Does Catalase shift IC50? Biochem->RedoxCheck Artifact Artifact: Redox Cycler (Discard) RedoxCheck->Artifact Yes Selectivity Selectivity Panel (vs CDC25B, PTP4A1) RedoxCheck->Selectivity No Cellular Cellular Migration Assay (WT vs PTP4A3-KO) Selectivity->Cellular TargetCheck Is effect lost in KO cells? Cellular->TargetCheck Specific Confirmed: Specific PTP4A3 Inhibitor TargetCheck->Specific Yes OffTarget Fail: Off-Target Toxicity (Likely CDC25B) TargetCheck->OffTarget No

Figure 2: Validation Decision Tree. A rigorous path to rule out redox artifacts and off-target lethality.

References
  • McQueeney, K. E., et al. (2018). "Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor." Oncotarget, 9(8), 8223–8240.[3]

  • Tasker, N. R., et al. (2019). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase." Journal of Pharmacology and Experimental Therapeutics, 369(1), 152-163.

  • Lazo, J. S., et al. (2019). "Novel PTP4A3 inhibitors: EJR-866-75 and analogs." University of Pittsburgh / NIH Grant Reports.
  • Hardy, S., et al. (2021). "A screen of FDA-approved drugs identifies inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3 or PRL-3)."[11] Scientific Reports, 11, 10246.

Sources

Validation of EJR-866-75 In Vivo Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded comparison of the in vivo efficacy of the novel compound EJR-866-75 in xenograft models. It is designed for researchers, scientists, and drug development professionals who require an in-depth understanding of preclinical validation strategies. This document will objectively compare the product's performance with a relevant alternative, provide the supporting experimental data and methodologies, and explain the scientific rationale behind the chosen experimental design.

A Note on the Compound: As of the latest available information, EJR-866-75 is an investigational compound not yet broadly detailed in public literature. Therefore, this guide will proceed based on the known preclinical data profile of a dual PI3K/mTOR inhibitor. For comparative purposes, we will use Everolimus, a well-established mTOR inhibitor, as the benchmark therapeutic.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent oncogenic driver in numerous human cancers, including colorectal cancer (CRC), often through mutations in genes like PIK3CA.[1][2]

While first-generation inhibitors targeting mTOR (rapalogs like Everolimus) have shown clinical utility, they can induce a feedback activation of AKT signaling, potentially limiting their efficacy.[3] EJR-866-75 is designed as a dual inhibitor, targeting both PI3K and mTOR. This strategy aims to provide a more complete and durable blockade of the pathway, overcoming the feedback loop and offering a potentially superior anti-tumor effect.

pathway_logic RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->RTK Negative Feedback Downstream Protein Synthesis, Cell Proliferation & Survival mTORC1->Downstream Promotes EJR EJR-866-75 (Dual Inhibitor) EJR->PI3K Inhibits EJR->mTORC1 Inhibits Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTORC1 Inhibits

Figure 1: Mechanism of Action. This diagram illustrates the PI3K/AKT/mTOR signaling pathway. Everolimus inhibits mTORC1, while EJR-866-75 is designed to inhibit both PI3K and mTORC1 for a more comprehensive blockade.

Comparative Efficacy in a Colorectal Cancer PDX Model

To validate the therapeutic hypothesis, the efficacy of EJR-866-75 was evaluated in a patient-derived xenograft (PDX) model. PDX models, which involve implanting patient tumor tissue directly into immunodeficient mice, are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts (CDX).[4][5][6][7] A PIK3CA-mutant colorectal cancer model was selected to represent a clinically relevant patient population where this pathway is constitutively active.[8][9]

Quantitative Efficacy Data

The study compared EJR-866-75 against vehicle control and the standard-of-care mTOR inhibitor, Everolimus.

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³) (Mean ± SEM)Tumor Growth Inhibition (TGI) (%)Statistical Significance (p-value vs. Vehicle)
Vehicle 10 mL/kg, QD, PO1985 ± 210--
Everolimus 10 mg/kg, QD, PO1112 ± 15544%< 0.01
EJR-866-75 50 mg/kg, QD, PO377 ± 9881%< 0.001

Note: Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated versus control animals. The data indicates that EJR-866-75 demonstrated statistically superior anti-tumor activity compared to Everolimus in this model.

Experimental Design and Protocols

A rigorous and well-controlled experimental design is critical for generating trustworthy in vivo data. The workflow below outlines the key phases of the study.

workflow_diagram Model_Selection 1. PDX Model Selection (PIK3CA-mutant CRC) Implantation 2. Tumor Implantation (Subcutaneous) Model_Selection->Implantation Staging 3. Tumor Staging (Growth to ~150 mm³) Implantation->Staging Randomization 4. Randomization (n=10 mice/group) Staging->Randomization Treatment 5. Treatment Phase (28 Days, Daily Dosing) Randomization->Treatment Analysis 6. Endpoint Analysis (Tumor Volume, Body Weight) Treatment->Analysis

Figure 2: In Vivo Efficacy Study Workflow. This chart shows the sequential process for conducting a robust preclinical xenograft study, from model selection to final analysis.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating controls and monitoring to ensure data integrity.

1. Animal and Model Selection

  • Rationale: The use of immunodeficient mice (e.g., NOD-SCID) is essential as it prevents the rejection of human tumor tissue.[4] A well-characterized PDX model with a confirmed PIK3CA mutation was chosen to ensure the biological relevance of the study to the drug's mechanism.

  • Protocol:

    • Source 6-8 week old female NOD-SCID mice from a certified vendor.

    • Allow a 7-day acclimatization period in a controlled environment.

    • Obtain cryopreserved fragments of a validated PIK3CA-mutant colorectal cancer PDX line.

2. Tumor Implantation and Growth Monitoring

  • Rationale: Subcutaneous implantation allows for easy, non-invasive monitoring of tumor growth over time.[4]

  • Protocol:

    • Anesthetize the mice according to IACUC-approved protocols.

    • Implant a small tumor fragment (~2-3 mm³) subcutaneously into the right flank of each mouse.

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

3. Randomization and Treatment

  • Rationale: Randomizing animals into groups when tumors reach a specific size ensures that treatment begins with a uniform baseline, reducing variability.

  • Protocol:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into three groups (Vehicle, Everolimus, EJR-866-75) with n=10 mice per group.

    • Prepare dosing formulations daily. EJR-866-75 and Everolimus are suspended in a standard vehicle (e.g., 0.5% methylcellulose).

    • Administer treatments once daily (QD) via oral gavage (PO) for 28 consecutive days.

    • Monitor animal health and body weight 2-3 times per week as a measure of systemic toxicity.

4. Endpoint and Analysis

  • Rationale: The primary endpoint is tumor growth inhibition. Statistical analysis is crucial to determine if the observed effects are significant.

  • Protocol:

    • At the end of the 28-day treatment period, record the final tumor volume and body weight.

    • Euthanize mice and excise the tumors. Tumor weights are recorded as a secondary efficacy endpoint.

    • Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups. A p-value < 0.05 is considered statistically significant.

Conclusion

The data from this preclinical study strongly support the hypothesis that dual inhibition of PI3K and mTOR with EJR-866-75 provides a significant efficacy advantage over mTOR inhibition alone in a clinically relevant, PIK3CA-mutant colorectal cancer PDX model. The observed 81% tumor growth inhibition marks EJR-866-75 as a promising candidate for further development. Future studies will aim to explore its efficacy in a wider range of xenograft models and in combination with other standard-of-care agents.

References

  • Title: Everolimus - NCI Source: National Cancer Institute URL: [Link]

  • Title: What is the mechanism of Everolimus? Source: Patsnap Synapse URL: [Link]

  • Title: everolimus - Liv Hospital Source: Liv Hospital URL: [Link]

  • Title: Everolimus - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One Source: PLOS One URL: [Link]

  • Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vivo Oncology - Pharmacology Discovery Services Source: Eurofins Discovery URL: [Link]

  • Title: Cell Line-Derived Xenograft (CDX) Models Source: Melior Discovery URL: [Link]

  • Title: Modeling of Patient-Derived Xenografts in Colorectal Cancer Source: AACR Journals URL: [Link]

  • Title: Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed Source: PubMed URL: [Link]

  • Title: Validated preclinical xenograft models for in vivo efficacy testing of INDs Source: Altogen Labs URL: [Link]

  • Title: The role of PIK3CA gene mutations in colorectal cancer and the selection of treatment strategies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: PIK3CA Biomarker | Colorectal Cancer Alliance Source: Colorectal Cancer Alliance URL: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling EJR-866-75

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

The handling of potent, novel compounds is a cornerstone of advanced drug development. This guide provides a detailed protocol for the safe handling of EJR-866-75, a substance presumed to be a potent, cytotoxic compound, necessitating stringent safety measures to protect laboratory personnel from potential exposure. Occupational exposure to cytotoxic agents can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion or injection.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an essential component of safe laboratory practice.

This document outlines the necessary PPE, provides step-by-step procedures for its use, and details protocols for waste disposal and spill management. The causality behind each recommendation is explained to ensure a deep understanding of the safety principles involved.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of EJR-866-75, a thorough risk assessment must be conducted. Given its presumed cytotoxic nature, the primary goal is to minimize exposure. The hierarchy of controls dictates that engineering controls should be the first line of defense.

  • Containment: All manipulations of EJR-866-75, especially those that could generate aerosols or dust, must be performed within a certified biological safety cabinet (BSC) or a chemical fume hood. The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[2]

  • Ventilation: Local exhaust ventilation should be utilized to direct airflow away from the operator.[3]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is mandatory when handling EJR-866-75. The selection of appropriate PPE is critical in preventing exposure to cytotoxic drugs.[4]

PPE ComponentSpecificationsRationale
Gloves Powder-free nitrile gloves with proven resistance to cytotoxic drugs. Double gloving is required.To prevent skin contact with the compound. Double gloving provides an additional layer of protection in case the outer glove is compromised.
Gown Disposable, low-permeability, lint-free gown with long sleeves and tight-fitting cuffs. It should fasten in the back.[2]To protect the skin and personal clothing from contamination. The back-fastening design reduces the risk of contaminating the front of the body during removal.
Eye and Face Protection Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[2]To protect the eyes and face from splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher, especially when local exhaust ventilation is not available or when there is a risk of aerosol generation.[4]To prevent inhalation of airborne particles of the compound. Surgical masks do not provide adequate respiratory protection against chemical aerosols.[4]
Shoe Covers Disposable shoe covers.To prevent the tracking of contamination out of the laboratory.

Donning and Doffing of PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for defects Shoe_Covers 1. Don Shoe Covers Inspect_PPE->Shoe_Covers Inner_Gloves 2. Don Inner Pair of Gloves Shoe_Covers->Inner_Gloves Gown 3. Don Gown Inner_Gloves->Gown Respirator 4. Don Respirator Gown->Respirator Face_Protection 5. Don Eye and Face Protection Respirator->Face_Protection Outer_Gloves 6. Don Outer Pair of Gloves over gown cuffs Face_Protection->Outer_Gloves

Caption: Step-by-step PPE donning sequence.

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing Sequence (Most Contaminated First) Outer_Gloves_Removal 1. Remove Outer Gloves Gown_Removal 2. Remove Gown (turning inside out) Outer_Gloves_Removal->Gown_Removal Shoe_Covers_Removal 3. Remove Shoe Covers Gown_Removal->Shoe_Covers_Removal Face_Protection_Removal 4. Remove Eye and Face Protection Shoe_Covers_Removal->Face_Protection_Removal Respirator_Removal 5. Remove Respirator Face_Protection_Removal->Respirator_Removal Inner_Gloves_Removal 6. Remove Inner Gloves Respirator_Removal->Inner_Gloves_Removal Hand_Hygiene 7. Perform Hand Hygiene Inner_Gloves_Removal->Hand_Hygiene

Caption: Step-by-step PPE doffing sequence.

Waste Disposal: A Critical Final Step

All materials that come into contact with EJR-866-75 are considered cytotoxic waste and must be disposed of according to strict protocols to prevent environmental contamination and exposure to personnel.

  • Segregation: Cytotoxic waste must be segregated from other waste streams at the point of generation.[5]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic symbol.[5][6] Sharps should be placed in a dedicated cytotoxic sharps container.[5]

  • Color-Coding: In many regions, purple is the designated color for cytotoxic waste containers and bags.[5]

  • Treatment: Cytotoxic waste must be treated by high-temperature incineration to ensure complete destruction of the hazardous compounds.[5][6]

Spill Management: Preparedness is Key

In the event of a spill, a pre-prepared cytotoxic spill kit should be used.[4] Only trained personnel should manage spills.[4]

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This includes a respirator, eye and face protection, a gown, and two pairs of chemotherapy-rated gloves.[4]

  • Contain the Spill: For liquid spills, use absorbent pads from the spill kit. For solid spills, gently cover with wetted absorbent material to avoid raising dust.[4]

  • Clean the Area: Work from the outside of the spill inwards.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Decontaminate: Clean the area with an appropriate decontamination solution.

Conclusion: A Culture of Safety

The safe handling of potent compounds like EJR-866-75 is predicated on a robust safety culture that prioritizes risk assessment, engineering controls, and the correct and consistent use of personal protective equipment. Adherence to these protocols is not just a matter of compliance but a professional responsibility to ensure the safety of oneself, colleagues, and the wider environment. Regular training and review of these procedures are essential to maintain a safe laboratory environment.[7]

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Cytotoxic Drugs - Control Measures - CCOHS. (2026, January 13).
  • Generic Cytotoxic Drugs Self Learning Package. (n.d.).
  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Cytotoxic Agent Use Guidelines-2018C__0.docx - VA.gov. (n.d.).
  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (n.d.).
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.).
  • Handling HPAPIs safely – what does it take? - European Pharmaceutical Review. (2023, March 9).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.).
  • Cytotoxic Waste Disposal Guidelines - Daniels Health. (2021, November 24).
  • How Should Cytotoxic Waste be Disposed of? - Sharpsmart UK. (2022, October 20).
  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK. (2025, July 10).
  • Cytotoxic Substances – Waste Management - Safety & Risk Services. (2021, September 15).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EJR-866-75
Reactant of Route 2
Reactant of Route 2
EJR-866-75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.